Lansoprazole Sulfone-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMJMCGRSSSSDJ-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662054 | |
| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184999-77-6 | |
| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Lansoprazole Sulfone-d4: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansoprazole Sulfone-d4 is the deuterated analog of Lansoprazole Sulfone, a primary active metabolite of the proton pump inhibitor (PPI) Lansoprazole.[1] Lansoprazole and its metabolites are widely used in the treatment of acid-related gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD).[2] The therapeutic action of Lansoprazole is attributed to its irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[3] Lansoprazole itself is a prodrug that is converted to its active forms, including the sulfone metabolite, in the acidic environment of the parietal cell canaliculus.[3] The incorporation of deuterium (d4) in the benzimidazole ring of Lansoprazole Sulfone provides a valuable tool for metabolic and pharmacokinetic studies, serving as an internal standard for quantitative analysis due to its distinct mass. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.
Chemical Properties and Structure
This compound is characterized by the substitution of four hydrogen atoms with deuterium on the benzimidazole moiety of the Lansoprazole Sulfone structure. This isotopic labeling minimally alters the chemical properties of the molecule while significantly increasing its mass, making it an ideal internal standard for mass spectrometry-based assays.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-4,5,6,7-d4 | [] |
| Synonyms | This compound, AG-1813-d4 | [2][5] |
| CAS Number | 1184999-77-6 | [5] |
| Molecular Formula | C₁₆H₁₀D₄F₃N₃O₃S | [5] |
| Molecular Weight | 389.39 g/mol | |
| Appearance | White Solid | [] |
| Solubility | Soluble in DMSO and Methanol. | [] |
| Storage | Store at 2-8°C. | [] |
Chemical Structure
The chemical structure of this compound is depicted below. The four deuterium atoms are located on the benzene ring of the benzimidazole group.
References
The Pivotal Role of Lansoprazole Sulfone-d4 in Advancing Drug Metabolism Studies
For Immediate Release
In the intricate landscape of pharmaceutical research and development, understanding the metabolic fate of a drug is paramount to ensuring its safety and efficacy. For scientists and researchers in drug development, stable isotope-labeled compounds are indispensable tools. This technical guide delves into the core role of Lansoprazole Sulfone-d4, a deuterated analog of a major lansoprazole metabolite, in modern drug metabolism and pharmacokinetic studies.
Introduction: The Significance of Isotopic Labeling
Lansoprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal conditions, undergoes extensive metabolism in the liver. The primary metabolic pathways are mediated by the cytochrome P450 enzymes, CYP2C19 and CYP3A4. These enzymes convert lansoprazole into its main metabolites: 5-hydroxylansoprazole and lansoprazole sulfone, respectively.
To accurately quantify the concentrations of lansoprazole and its metabolites in biological samples—a critical aspect of pharmacokinetic analysis—a reliable internal standard is required for bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is the principal role of this compound.
The Function of this compound as an Internal Standard
This compound is a synthetic version of the lansoprazole sulfone metabolite where four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is the key to its utility.
In LC-MS/MS analysis, an internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should have chemical and physical properties as close as possible to the analyte of interest.
This compound serves as an excellent internal standard for the quantification of lansoprazole sulfone, and by extension, for lansoprazole and its other metabolites, for the following reasons:
-
Similar Physicochemical Properties: Its structural similarity to the native lansoprazole sulfone ensures that it behaves almost identically during sample extraction, chromatography, and ionization.
-
Mass Differentiation: The four deuterium atoms give this compound a higher molecular weight than the endogenous metabolite. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they co-elute from the chromatography column.
-
Improved Accuracy and Precision: By compensating for variations in the analytical process, the use of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy, precision, and robustness of the bioanalytical method.
Lansoprazole Metabolism and Bioanalytical Workflow
The metabolic conversion of lansoprazole and the subsequent analytical quantification is a multi-step process.
Quantitative Data from Pharmacokinetic Studies
The precise quantification enabled by methods utilizing internal standards like this compound allows for the determination of key pharmacokinetic parameters. The following table summarizes data from a study in healthy Chinese male volunteers after a single 30 mg oral dose of lansoprazole.
| Parameter | Lansoprazole | 5'-Hydroxy Lansoprazole | Lansoprazole Sulfone |
| Cmax (ng/mL) | 1047 (± 344) | 111.2 (± 41.8) | 66.6 (± 52.9) |
| Tmax (hours) | 2.0 (± 0.7) | 2.1 (± 0.8) | 1.9 (± 0.8) |
| t½z (hours) | 2.24 (± 1.43) | 2.31 (± 1.18) | 2.52 (± 1.54) |
| AUC0-24 (ng/mL/h) | 3388 (± 1484) | 317.0 (± 81.2) | 231.9 (± 241.7) |
| AUC0-∞ (ng/mL/h) | 3496 (± 1693) | - | - |
| CLz/F (L/h) | 9.96 (± 3.74) | - | - |
| Vz/F (L) | 32.83 (± 11.74) | - | - |
| Data presented as mean (± SD). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½z: Elimination half-life; AUC: Area under the plasma concentration-time curve; CLz/F: Apparent oral clearance; Vz/F: Apparent volume of distribution. |
Experimental Protocols
While specific studies explicitly detailing the use of this compound are not prevalent in publicly available literature, a standard experimental protocol for the quantification of lansoprazole and its metabolites using a deuterated internal standard can be outlined as follows.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS-3, 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 0.2% ammonium acetate and 0.1% formic acid in water).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Lansoprazole: m/z 370.1 → 252.1
-
5-Hydroxylansoprazole: m/z 386.1 → 268.1
-
Lansoprazole Sulfone: m/z 386.1 → 369.1
-
This compound (Internal Standard): m/z 390.1 → 373.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
Conclusion
This compound is a critical tool in the field of drug metabolism and pharmacokinetics. Its role as a stable isotope-labeled internal standard is fundamental to the development of highly accurate and precise bioanalytical methods. These methods are essential for elucidating the pharmacokinetic profile of lansoprazole, which in turn informs dosing regimens and ensures the safe and effective use of this important medication. The principles and protocols outlined in this guide are representative of the standard practices in modern pharmaceutical research, underscoring the importance of such deuterated compounds in the drug development pipeline.
Synthesis and Characterization of Lansoprazole Sulfone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Lansoprazole Sulfone-d4. This deuterated analog of a primary metabolite of Lansoprazole is a critical tool in pharmacokinetic and metabolic studies. This document outlines a proposed synthesis pathway, detailed experimental protocols, and robust characterization methodologies.
Introduction
Lansoprazole, a proton pump inhibitor, is widely used to treat acid-reflux disorders. Its metabolism primarily involves oxidation to Lansoprazole Sulfone and 5-hydroxylansoprazole. The deuterium-labeled this compound serves as an invaluable internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The incorporation of deuterium atoms provides a distinct mass signature, enabling precise differentiation from the endogenous, non-labeled analyte.
This guide details a feasible synthetic route and the necessary analytical characterization to ensure the identity, purity, and quality of this compound for research and development purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1184999-77-6 | [1][2] |
| Molecular Formula | C₁₆H₁₀D₄F₃N₃O₃S | [1][2] |
| Molecular Weight | 389.38 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Synonyms | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-d4; AG 1813-d4 | [4] |
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of its corresponding deuterated sulfide precursor, Lansoprazole Sulfide-d4. This precursor can be synthesized by the condensation of a deuterated 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. The final oxidation step to the sulfone must be carefully controlled to prevent the formation of the N-oxide impurity.
Synthesis Workflow
The proposed synthetic pathway is illustrated below.
Experimental Protocol: Synthesis of Lansoprazole Sulfide-d4
Materials:
-
2-Mercaptobenzimidazole-d4
-
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-Mercaptobenzimidazole-d4 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide to the mixture and stir until a clear solution is obtained.
-
To this solution, add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride portion-wise while maintaining the temperature at 20-25°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, precipitate the product by adding water.
-
Filter the solid, wash with water, and dry under vacuum to yield Lansoprazole Sulfide-d4.
Experimental Protocol: Synthesis of this compound
Materials:
-
Lansoprazole Sulfide-d4
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend Lansoprazole Sulfide-d4 in dichloromethane.
-
Cool the suspension to 0-5°C in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the suspension, ensuring the temperature does not exceed 5°C. The amount of m-CPBA should be in a slight excess (approximately 2.2 equivalents) to drive the reaction to the sulfone.
-
Stir the reaction mixture at 0-5°C for 2-3 hours.
-
Monitor the reaction by TLC or HPLC to confirm the consumption of the sulfide and the formation of the sulfone.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following analytical techniques are recommended.
Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For this compound, the absence of signals in the aromatic region of the benzimidazole ring in the ¹H NMR spectrum, corresponding to the deuterated positions, will be a key indicator of successful deuterium incorporation.
Expected ¹H NMR Data (in DMSO-d₆):
-
The characteristic signals for the protons on the benzimidazole ring (typically in the range of 7.3-7.7 ppm for the non-deuterated compound) will be absent or significantly reduced in intensity.
-
Other signals corresponding to the pyridine ring, methyl group, methylene group, and trifluoroethoxy group should be present and can be compared to the non-deuterated Lansoprazole Sulfone standard.
Expected ¹³C NMR Data:
-
The carbon signals in the deuterated positions of the benzimidazole ring will show a characteristic triplet splitting pattern due to C-D coupling and will have a lower intensity compared to the non-deuterated analog.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and the incorporation of deuterium atoms.
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Adduct | [M+H]⁺ |
| Calculated Exact Mass ([M+H]⁺) | 390.0956 |
| Observed m/z | Should be within 5 ppm of the calculated exact mass |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A validated reverse-phase HPLC method should be used.
Illustrative HPLC Method:
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from a higher percentage of A to a higher percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Column Temperature | 30°C |
The purity is determined by the area percentage of the main peak. The method should be able to separate this compound from its potential impurities, including the starting material (Lansoprazole Sulfide-d4) and any over-oxidized byproducts (e.g., N-oxides).
Data Summary
The following table summarizes the key analytical data for this compound.
| Analysis | Specification |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to the structure, showing the absence of signals for the deuterated positions. |
| Mass Spectrometry (HRMS) | [M+H]⁺ observed m/z within 5 ppm of the calculated exact mass of 390.0956. |
| Purity (by HPLC) | ≥98% |
| Deuterium Incorporation | ≥99 atom % D |
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles for the synthesis of Lansoprazole and its analogs. The detailed characterization workflow ensures the production of a high-quality, well-characterized standard suitable for demanding research and drug development applications. Adherence to these protocols will enable researchers to confidently synthesize and verify this compound for their studies.
References
- 1. (S)-Lansoprazole synthesis - chemicalbook [chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 4. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]
The Role of Lansoprazole Sulfone-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of Lansoprazole Sulfone-d4 as an internal standard in bioanalytical methodologies. Its purpose is to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of lansoprazole.
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards (IS) are crucial for achieving accurate and precise measurements of analytes in complex biological matrices. An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the detector. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for LC-MS-based bioanalysis.[1][2][3]
The primary function of an internal standard is to correct for the variability inherent in the analytical process.[2] This includes variations in:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution.
-
Chromatographic Separation: Minor fluctuations in retention time.
-
Mass Spectrometric Ionization: Matrix effects, which can cause ion suppression or enhancement.[3]
By adding a known concentration of the internal standard to all samples, calibration standards, and quality control samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio normalization effectively cancels out most sources of analytical variability, leading to more robust and reliable data.[3]
Lansoprazole and its Metabolism
Lansoprazole is a proton pump inhibitor (PPI) used to reduce gastric acid secretion.[4][5] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[4][6][7] The major metabolic pathways are hydroxylation to 5-hydroxylansoprazole and oxidation to lansoprazole sulfone and lansoprazole sulfide.[4][6][8] Lansoprazole sulfone is a significant metabolite and its quantification is often relevant in pharmacokinetic studies.[9][10]
The metabolic pathway leading to the formation of Lansoprazole Sulfone is depicted below:
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. ClinPGx [clinpgx.org]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. ClinPGx [clinpgx.org]
- 9. Lansoprazole Sulfone | C16H14F3N3O3S | CID 10385385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to Lansoprazole Sulfone-d4: Commercial Availability, Purity, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lansoprazole Sulfone-d4, a deuterated analog of a primary Lansoprazole metabolite. This document outlines its commercial availability, typical purity specifications, and detailed analytical methodologies for its characterization. The information herein is intended to support researchers and professionals in drug development and metabolic studies.
Introduction
Lansoprazole, a proton pump inhibitor, is extensively metabolized in the body, with one of the key metabolites being Lansoprazole Sulfone. The deuterated version, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays. Its structural similarity and distinct mass shift make it an ideal tool for such applications.
Commercial Availability and Purity
This compound is commercially available from several specialized chemical suppliers. The purity of these standards is critical for accurate quantitative analysis. The table below summarizes the availability and typical purity specifications from various vendors.
| Supplier | Catalog Number | Purity Specification | Analytical Method |
| Clearsynth | CS-F-00052 | Information available upon request; used as an analytical standard.[1] | HPLC |
| ESS Chem Co. | ESS0260 | ≥98% (Chemical Purity), 99% (Isotopic Purity) | HPLC, Atom D% |
| MedChemExpress | HY-113191S | 99.88% | LC/MS |
| Santa Cruz Biotechnology | sc-219519 | Information available upon request | |
| Pharmaffiliates | PA STI 088858 | Information available upon request | |
| CymitQuimica | TR-L175027 | Information available upon request | |
| LGC Standards | TRC-L175027 | Information available upon request | |
| ARTIS STANDARDS | AA0264 | Information available upon request |
Note: Purity specifications and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA).
Synthesis and Purification
While a detailed, publicly available synthesis protocol specifically for this compound is limited, the general synthetic pathway involves the oxidation of its corresponding deuterated sulfide precursor, Lansoprazole Sulfide-d4.
General Synthesis Pathway
The synthesis can be conceptualized as a two-step process:
-
Synthesis of Lansoprazole Sulfide-d4: This precursor is synthesized from deuterated starting materials.
-
Oxidation to this compound: The sulfide is then oxidized to the sulfone.
The following diagram illustrates the general synthetic workflow.
Caption: General Synthesis Workflow for this compound.
Representative Experimental Protocol for Oxidation
The following is a representative protocol for the oxidation of a Lansoprazole sulfide analog to its sulfone, which can be adapted for the deuterated compound.
-
Dissolution: Dissolve Lansoprazole Sulfide-d4 in a suitable organic solvent such as dichloromethane or chloroform.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Oxidation: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents), in the same solvent. The over-oxidation to the sulfone is a known challenge in the synthesis of related compounds, and careful control of stoichiometry and temperature is crucial.[2]
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate.
-
Work-up: Separate the organic layer, wash with an aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the chemical purity of this compound. A validated, stability-indicating HPLC method is crucial for separating the analyte from any process-related impurities or degradation products.
Typical HPLC Method Parameters:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 7.0) |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is typically employed to ensure the separation of all impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
Note: This is a representative method. Specific parameters may need to be optimized.
Workflow for HPLC Purity Analysis:
Caption: HPLC Purity Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for confirming the position of the deuterium labels. Both ¹H and ¹³C NMR are typically employed. For deuterated compounds, the absence of signals at specific positions in the ¹H NMR spectrum, compared to the non-deuterated analog, confirms successful labeling.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the benzimidazole and pyridine ring protons.
-
Methylene Protons: A singlet for the -CH₂- group connecting the pyridine and sulfonyl moieties.
-
Trifluoroethoxy Protons: A quartet for the -OCH₂- group.
-
Methyl Protons: A singlet for the -CH₃ group on the pyridine ring.
-
Deuterated Positions: The absence of signals corresponding to the deuterated positions on the benzimidazole ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to assess its isotopic purity. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Expected Mass Spectral Data:
-
Molecular Formula: C₁₆H₁₀D₄F₃N₃O₃S
-
Molecular Weight: Approximately 389.39 g/mol
-
Expected [M+H]⁺ ion: ~390.09 m/z
Fragmentation patterns observed in MS/MS experiments can further confirm the structure of the molecule.
Conclusion
This compound is a commercially available, high-purity stable isotope-labeled standard essential for accurate bioanalytical studies of Lansoprazole. This guide provides a comprehensive overview of its availability, synthesis, and the analytical methodologies required for its characterization. Researchers and drug development professionals should always refer to the supplier's Certificate of Analysis for lot-specific purity and characterization data. The provided experimental protocols and workflows serve as a guide for in-house analysis and method development.
References
Isotopic Labeling and Stability of Lansoprazole Sulfone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling and stability of Lansoprazole Sulfone-d4. Lansoprazole Sulfone is the primary metabolite of the proton pump inhibitor Lansoprazole, formed in the liver by the cytochrome P450 enzyme CYP3A4.[1] The deuterated analog, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry. This document details the stability of the related compound Lansoprazole under various stress conditions, offering insights into the expected stability of its deuterated sulfone metabolite. It also provides detailed experimental protocols for assessing stability and outlines the metabolic pathway of Lansoprazole.
Isotopic Labeling
This compound is a stable isotope-labeled version of Lansoprazole Sulfone where four hydrogen atoms on the benzimidazole ring have been replaced with deuterium atoms. This labeling provides a distinct mass shift, facilitating its use as an internal standard in quantitative bioanalytical assays without altering its chemical properties significantly.
Stability Profile
Forced degradation studies on Lansoprazole have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[2] The following tables summarize the quantitative data from these studies on Lansoprazole.
Table 1: Summary of Forced Degradation Studies of Lansoprazole
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 1N HCl, 1 minute | Significant degradation observed[2] |
| Base Hydrolysis | 1N NaOH at 30°C for 6 hours | Significant degradation observed[2] |
| Oxidative Degradation | 6% H₂O₂ for 2 hours | Significant degradation observed[2] |
| Thermal Degradation | 105°C for 14 hours | No significant degradation observed[2] |
| Photolytic Degradation | 1.2 million lux-hours | No significant degradation observed[2] |
| Humidity | 25°C / 90% RH | No significant degradation observed[2] |
Table 2: Chromatographic Conditions for Stability-Indicating UPLC Method for Lansoprazole
| Parameter | Condition |
| Column | Waters Acquity BEH C18 |
| Mobile Phase A | pH 7.0 phosphate buffer and methanol (90:10 v/v)[2] |
| Mobile Phase B | Methanol and acetonitrile (50:50 v/v)[2] |
| Detection Wavelength | 285 nm[2] |
| Flow Rate | 0.3 ml/min[2] |
| Column Temperature | 40°C[2] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability assessment of Lansoprazole, which can be adapted for this compound.
Protocol 1: Forced Degradation Study
Objective: To assess the stability of the drug substance under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 6%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphate buffer, pH 7.0
-
Water, purified
-
Calibrated oven, photostability chamber, and humidity chamber
Procedure:
-
Acid Degradation: Dissolve a known amount of this compound in 1N HCl and keep at room temperature for 1 minute. Neutralize the solution with 1N NaOH and dilute to a suitable concentration with mobile phase.
-
Base Degradation: Dissolve the substance in 1N NaOH and keep at 30°C for 6 hours. Neutralize with 1N HCl and dilute with mobile phase.
-
Oxidative Degradation: Treat the substance with 6% H₂O₂ at room temperature for 2 hours. Dilute the resulting solution with mobile phase.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C in a calibrated oven for 14 hours. Dissolve the sample in mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Humidity Stress: Expose the solid drug substance to a humidity of 90% RH at 25°C for a specified period.
-
Analysis: Analyze all stressed samples using a validated stability-indicating UPLC or HPLC method (as described in Table 2). Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify any degradation products.
Protocol 2: Stability-Indicating UPLC Method
Objective: To develop and validate a chromatographic method capable of separating the drug substance from its degradation products.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Chromatographic data acquisition and processing software.
Chromatographic Conditions:
-
Refer to Table 2 for the detailed chromatographic conditions.
Method Validation:
-
Validate the method as per ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products by analyzing stressed samples.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Metabolic Pathway of Lansoprazole
The following diagram illustrates the metabolic conversion of Lansoprazole to its primary metabolites, Lansoprazole Sulfone and 5-Hydroxylansoprazole.
Experimental Workflow for Stability Testing
This diagram outlines the typical workflow for conducting a forced degradation study of this compound.
References
An In-depth Technical Guide on Lansoprazole Sulfone-d4 for Proton Pump Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Lansoprazole Sulfone-d4, a critical tool in the research and development of proton pump inhibitors (PPIs). It covers its chemical properties, its role as a stable isotope-labeled internal standard, and detailed experimental protocols for its application in bioanalytical methods.
Introduction to Lansoprazole and the Role of Deuterated Standards
Lansoprazole is a widely prescribed proton pump inhibitor used to treat acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] It functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[2][3][4][5] The study of its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted—is fundamental to ensuring its safety and efficacy.
In pharmacokinetic studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate quantification of the drug in biological matrices like plasma.[6][7] An ideal internal standard behaves chemically and physically like the analyte but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as deuterated molecules, are considered the gold standard for this purpose.[7][8][9] They co-elute with the analyte and experience similar extraction recovery and ionization effects, thereby correcting for variations in sample preparation and instrument response.[7]
This compound is the deuterated form of Lansoprazole Sulfone, a major metabolite of Lansoprazole.[10][11][12] Its use as an internal standard provides unparalleled accuracy in the quantification of Lansoprazole and its metabolites in complex biological samples.[6][13]
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below. This data is essential for method development, particularly in mass spectrometry.
| Property | Value | Source(s) |
| Synonyms | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-d4; AG 1813-d4 | [14] |
| CAS Number | 1184999-77-6 | [14][15][16] |
| Molecular Formula | C₁₆H₁₀D₄F₃N₃O₃S | [14][15][16] |
| Molecular Weight | 389.38 g/mol | [14][15] |
| Appearance | Neat / White Solid | [14] |
| Isotopic Purity | 99% atom D | [] |
| Chemical Purity | ≥98% by HPLC | [] |
Mechanism of Action and Metabolic Pathway
To understand the context of this compound's application, it is important to grasp the mechanism of its parent drug, Lansoprazole.
Lansoprazole is a prodrug that, once in the acidic environment of the parietal cells, converts to its active form.[3] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, irreversibly inactivating the pump.[2][4] This inhibition prevents the transport of H+ ions into the gastric lumen, thus reducing acid secretion.[5]
Lansoprazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4.[3][11][12] The main metabolic pathways involve hydroxylation to form 5-hydroxy lansoprazole and oxidation to form lansoprazole sulfone.[10][11][12] this compound is the stable isotope-labeled analog of this key sulfone metabolite.
Caption: Mechanism of Lansoprazole action on the gastric proton pump.
Application in Quantitative Bioanalysis
The primary application of this compound is as an internal standard (IS) for the quantification of Lansoprazole and its metabolites in biological matrices using LC-MS/MS. This technique is the gold standard for pharmacokinetic and bioequivalence studies due to its high sensitivity and specificity.
Experimental Workflow
A typical workflow for a pharmacokinetic study involves sample collection, preparation, LC-MS/MS analysis, and data processing. The use of a deuterated internal standard like this compound is integral to this process.
Caption: Bioanalytical workflow using a deuterated internal standard.
Detailed Experimental Protocol: Quantification of Lansoprazole in Human Plasma
This protocol is a representative example based on established LC-MS/MS methods for PPIs.[18][19]
1. Materials and Reagents:
-
Lansoprazole reference standard
-
This compound (Internal Standard)
-
HPLC-grade Acetonitrile, Methanol
-
Ammonium Acetate
-
Milli-Q or HPLC-grade water
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Separately dissolve Lansoprazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Lansoprazole stock solution with a 50:50 acetonitrile/water mixture to prepare calibration standards (e.g., ranging from 5 to 3000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Conditions:
| Parameter | Typical Condition | Source(s) |
| LC System | UPLC or HPLC system (e.g., Waters Acquity, Shimadzu) | [20][21] |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) | [19] |
| Mobile Phase | A: 2-10 mM Ammonium Acetate in waterB: Acetonitrile or Methanol(Gradient or Isocratic elution) | [18][19] |
| Flow Rate | 0.4 - 1.0 mL/min | [18][19] |
| Column Temp. | 40 °C | [18][19] |
| Injection Vol. | 5 - 20 µL | [19][22] |
| MS System | Triple Quadrupole Mass Spectrometer | [18][19] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [18][19] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [19] |
5. Mass Spectrometry Parameters (MRM Transitions):
Quantitative analysis is performed by monitoring specific precursor-to-product ion transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |
| Lansoprazole | 370.2 | 252.1 | [18][19][23] |
| Lansoprazole-d4 (IS) | 374.1 | 252.0 | [24] |
| Lansoprazole Sulfone | 386.1 | (Varies) | [22] |
| This compound (IS) | ~390.4 | (Varies, requires empirical determination) | N/A |
Note: The exact m/z for this compound should be confirmed empirically. The d4-label on the benzimidazole ring is not lost in the common fragmentation of the parent drug.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Lansoprazole to this compound against the nominal concentration of the calibration standards.
-
Apply a weighted linear regression to the calibration curve.
-
Determine the concentration of Lansoprazole in the unknown samples by interpolating their peak area ratios from the regression line.
Conclusion
This compound is an indispensable tool for researchers in drug development and clinical pharmacology. Its use as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in LC-MS/MS-based quantification of Lansoprazole and its metabolites. The detailed properties and protocols provided in this guide serve as a foundational resource for the development and validation of robust bioanalytical methods, ultimately supporting the rigorous evaluation of proton pump inhibitors in both preclinical and clinical settings.
References
- 1. Lansoprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Lansoprazole: a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. droracle.ai [droracle.ai]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. texilajournal.com [texilajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. nbinno.com [nbinno.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. clearsynth.com [clearsynth.com]
- 18. benthamopen.com [benthamopen.com]
- 19. tandfonline.com [tandfonline.com]
- 20. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 23. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic/Pharmacodynamic Evaluation of Dexlansoprazole Infusion Injection Compared with Lansoprazole in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Lansoprazole Sulfone-d4 in Preclinical Pharmacokinetic Screening: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Lansoprazole Sulfone-d4 as an internal standard in preclinical pharmacokinetic (PK) screening of lansoprazole. Utilizing a stable isotope-labeled (SIL) internal standard is a critical practice in modern bioanalysis, ensuring the accuracy and precision of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction to Lansoprazole and the Role of Internal Standards
Lansoprazole is a proton pump inhibitor used to treat acid-related gastrointestinal conditions. It is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 responsible for its conversion to lansoprazole sulfone[1][2]. In pharmacokinetic studies, accurate measurement of the parent drug and its metabolites in biological matrices is essential.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis[3][4]. SIL internal standards have nearly identical physicochemical properties to the analyte of interest. This co-elution during chromatography and similar ionization efficiency in the mass spectrometer allows for effective correction of variability introduced during sample preparation and analysis, such as matrix effects and extraction inconsistencies[5].
Lansoprazole Metabolism
The metabolic pathway of lansoprazole is crucial for understanding the selection of an appropriate internal standard. Lansoprazole is metabolized to two primary metabolites: 5-hydroxy lansoprazole and lansoprazole sulfone[1][2]. The formation of lansoprazole sulfone is catalyzed by the CYP3A4 enzyme[1].
Bioanalytical Method Using this compound
A robust and validated LC-MS/MS method is essential for the accurate quantification of lansoprazole in preclinical plasma samples. The use of this compound as an internal standard is integral to this process.
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of lansoprazole using this compound.
Detailed Experimental Protocol
This protocol is a representative example for the quantification of lansoprazole in rat plasma.
1. Sample Preparation:
-
To 100 µL of rat plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 1 minute.
-
Transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | Isocratic or gradient elution depending on separation needs |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Lansoprazole | 370.1 | 252.1 |
| Lansoprazole Sulfone | 386.1 | 252.1 |
| This compound (IS) | 390.1 | 256.1 |
Note: The MRM transitions for Lansoprazole Sulfone and this compound are inferred based on the known fragmentation of Lansoprazole and the addition of oxygen and deuterium atoms, respectively. These should be optimized during method development.
Method Validation and Preclinical Pharmacokinetic Data
A bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below, along with representative pharmacokinetic data from a preclinical study in rats.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (FDA Guidance) | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | ± 10% |
| Matrix Effect | IS-normalized factor within acceptable limits | Consistent and reproducible |
| Recovery | Consistent and reproducible | > 80% |
Table 3: Representative Pharmacokinetic Parameters of Lansoprazole in Rats
| Parameter | Value (Mean ± SD) |
| Dose (Oral) | 10 mg/kg |
| Cmax (ng/mL) | 1500 ± 350 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC₀₋t (ng*h/mL) | 4500 ± 900 |
| t₁/₂ (h) | 2.1 ± 0.7 |
Note: These values are representative and can vary based on the animal strain, formulation, and experimental conditions.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is a robust and reliable approach for the preclinical pharmacokinetic screening of lansoprazole. A validated LC-MS/MS method incorporating this internal standard provides the necessary accuracy and precision to make informed decisions during drug development. This guide has provided the core technical information required to establish such a method, from understanding the metabolic pathway to implementing a detailed bioanalytical protocol and evaluating pharmacokinetic data.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Development of a UHPLC-MS/MS method for the quantification of ilaprazole enantiomers in rat plasma and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from weaning through sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
A Technical Guide to the Physical and Chemical Distinctions Between Lansoprazole Sulfone and Lansoprazole Sulfone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the physical and chemical differences between Lansoprazole Sulfone and its deuterated analogue, Lansoprazole Sulfone-d4. This document details the fundamental properties of each compound, outlines the experimental protocols for their differentiation, and explores the implications of isotopic labeling in the context of pharmaceutical research and development.
Introduction
Lansoprazole is a widely used proton pump inhibitor that effectively reduces gastric acid secretion by targeting the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] In the body, lansoprazole is extensively metabolized, primarily by cytochrome P450 enzymes, into several derivatives.[1] One of its major phase I metabolites is Lansoprazole Sulfone, formed through the oxidation of the sulfinyl group of the parent molecule.[1]
The introduction of stable isotopes, such as deuterium (²H or D), into a drug molecule or its metabolite creates an isotopologue, in this case, this compound. While structurally almost identical, the substitution of hydrogen with deuterium introduces subtle but significant changes in the molecule's physical and chemical properties. These differences are particularly relevant in analytical and metabolic studies. This guide will elucidate these distinctions.
Physical and Chemical Properties
The primary physical and chemical properties of Lansoprazole Sulfone and this compound are summarized below. The key distinction lies in their molecular weight, a direct consequence of the four deuterium atoms replacing four protium atoms in the benzimidazole ring of the molecule.
| Property | Lansoprazole Sulfone | This compound |
| Molecular Formula | C₁₆H₁₄F₃N₃O₃S[1][3][4] | C₁₆H₁₀D₄F₃N₃O₃S[5][6] |
| Molecular Weight | 385.36 g/mol [3][4] | 389.38 g/mol [5][7] |
| CAS Number | 131926-99-3[1][3] | 1184999-77-6[5][7] |
| Appearance | Crystalline solid[1] / Neat[4] | White Solid[7][] |
| Purity | ≥98%[1] | ≥98% by HPLC; 99% atom D[][9] |
| Melting Point | 207°C (decomposes)[10] | Not explicitly available, but expected to be very similar to the non-deuterated form. |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml[1] | Soluble in DMSO, Methanol[] |
| Synonyms | AG-1813, Lansoprazole Sulphone[1][3][4] | AG 1813-d4, 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-d4[5][7] |
Core Physicochemical Differences and Their Implications
The substitution of hydrogen with deuterium atoms is the fundamental difference between the two molecules. This isotopic labeling leads to several key distinctions:
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[11] Consequently, reactions that involve the cleavage of this bond, such as enzymatic metabolism, can occur at a slower rate for the deuterated compound.[11][12] This phenomenon, known as the kinetic isotope effect, can result in a longer metabolic half-life for deuterated compounds compared to their non-deuterated counterparts.[13] While Lansoprazole Sulfone is already a metabolite, any further metabolism involving the deuterated benzimidazole ring would be slower.
-
Analytical Differentiation: The mass difference is the most direct and readily measurable distinction. This allows for the use of this compound as an ideal internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Lansoprazole Sulfone in biological matrices.[14] It co-elutes with the analyte but is clearly distinguishable by its higher mass-to-charge ratio (m/z).
Experimental Protocols for Differentiation
Several analytical techniques can be employed to distinguish between Lansoprazole Sulfone and this compound.
High-Performance Liquid Chromatography (HPLC)
Due to their nearly identical polarity and structure, Lansoprazole Sulfone and this compound will have virtually the same retention time under standard reversed-phase HPLC conditions. The primary utility of HPLC is to separate these compounds from other metabolites or matrix components before detection.[15][16][17]
Methodology:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[15][18]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile is effective.[19][20]
-
Flow Rate: A typical flow rate is between 0.6 and 1.0 mL/min.[2][19]
-
Detection: UV detection at a wavelength of approximately 285 nm is suitable for quantification.[2][15][16]
-
Sample Preparation: For plasma samples, a liquid-liquid extraction with a solvent mixture like diethyl ether-dichloromethane or a solid-phase extraction is performed to isolate the analytes.[15][17]
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for differentiating between the two compounds.
Methodology:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: The mass spectrometer will detect a clear mass shift between the two compounds.
-
Lansoprazole Sulfone: The protonated molecule [M+H]⁺ will have an m/z of approximately 386.0781.[3]
-
This compound: The protonated molecule [M+H]⁺ will have an m/z of approximately 390.1032 (386.0781 + 4 * 1.006277), reflecting the addition of four deuterium atoms.
-
-
Tandem MS (MS/MS): For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. Precursor ions are selected and fragmented, and specific product ions are monitored. The fragmentation patterns will be similar, but the precursor and some fragment ions will show a +4 Da mass shift for the deuterated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can unequivocally confirm the identity and location of the deuterium atoms.
Methodology:
-
Solvent: A deuterated solvent such as DMSO-d6 is used to dissolve the sample.[18][21]
-
¹H NMR:
-
Lansoprazole Sulfone: The spectrum will show characteristic signals for all 14 protons in the molecule, including distinct aromatic proton signals from the benzimidazole ring.[21][22]
-
This compound: The signals corresponding to the four protons on the benzimidazole ring will be absent or significantly reduced. This provides direct evidence of deuteration at these specific positions.
-
-
¹³C NMR: The ¹³C spectrum will be very similar for both compounds. However, the carbon atoms directly bonded to deuterium may show a slight upfield shift and the C-D coupling can lead to splitting of the signal into a multiplet, which is often less intense than the corresponding signal in the non-deuterated spectrum.
Visualizations
Metabolic Pathway of Lansoprazole
The following diagram illustrates the metabolic conversion of Lansoprazole to its primary metabolites, Lansoprazole Sulfone and 5-Hydroxylansoprazole.
Caption: Metabolic pathway of Lansoprazole.
Experimental Workflow for Comparative Analysis
This workflow outlines the steps for the comparative analysis of Lansoprazole Sulfone and its deuterated analogue.
Caption: Workflow for comparative analysis.
Conclusion
The primary difference between Lansoprazole Sulfone and this compound is the isotopic substitution of four hydrogen atoms with deuterium, resulting in a higher molecular weight. This distinction, while having a minimal impact on chromatographic behavior, is readily detectable by mass spectrometry and NMR spectroscopy. The altered bond strength at the sites of deuteration can also influence metabolic stability due to the kinetic isotope effect. The unique properties of this compound, particularly its mass difference and identical chemical behavior, make it an invaluable tool for researchers as an internal standard in pharmacokinetic and bioanalytical studies, ensuring the accuracy and reliability of quantitative measurements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Lansoprazole Sulfone | C16H14F3N3O3S | CID 10385385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lansoprazole Sulfone | CymitQuimica [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. clearsynth.com [clearsynth.com]
- 7. esschemco.com [esschemco.com]
- 9. esschemco.com [esschemco.com]
- 10. LANSOPRAZOLE SULFONE | 131926-99-3 [chemicalbook.com]
- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioscientia.de [bioscientia.de]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping | CoLab [colab.ws]
- 21. nmr.oxinst.com [nmr.oxinst.com]
- 22. LANSOPRAZOLE SULFONE(131926-99-3) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application of Lansoprazole Sulfone-d4 in Human Plasma Sample Analysis
Application Note and Protocol
Introduction
Lansoprazole is a widely prescribed proton pump inhibitor used for the treatment of acid-related gastrointestinal disorders. The analysis of lansoprazole and its primary metabolites, including lansoprazole sulfone, in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2] Lansoprazole is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, into metabolites such as 5-hydroxylansoprazole and lansoprazole sulfone.[1][3]
This document provides a detailed protocol for the quantitative analysis of lansoprazole sulfone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Lansoprazole Sulfone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects. While the literature describes methods for the simultaneous determination of lansoprazole and its metabolites, this protocol focuses on the specific application of this compound for the accurate quantification of its non-deuterated counterpart.
Principle
The analytical method is based on the principle of stable isotope dilution analysis. A known amount of this compound is added to a human plasma sample. Both the analyte (Lansoprazole Sulfone) and the internal standard (this compound) are extracted from the plasma matrix, chromatographically separated, and detected by tandem mass spectrometry. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the original sample. This approach minimizes the impact of sample loss during preparation and variations in instrument response.
Experimental Protocols
Materials and Reagents
-
Lansoprazole Sulfone (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Formic Acid (Analytical grade)
-
Ultrapure Water
-
Human Plasma (drug-free, sourced from a certified vendor)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 5 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | To be optimized for optimal separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Lansoprazole Sulfone: To be determined (e.g., precursor ion -> product ion)This compound: To be determined (e.g., precursor ion+4 -> product ion) |
| Source Temperature | 500°C |
| IonSpray Voltage | To be optimized |
| Gas 1 (Nebulizer) | To be optimized |
| Gas 2 (Turbo) | To be optimized |
| Curtain Gas | To be optimized |
| Collision Gas | To be optimized |
Note: The specific MRM transitions and compound-dependent parameters for Lansoprazole Sulfone and this compound need to be determined by direct infusion of the individual compounds into the mass spectrometer.
Data Presentation
The following tables summarize the expected quantitative performance parameters of the validated bioanalytical method. The data presented here are representative values based on similar published methods for lansoprazole and its metabolites.[4][5]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lansoprazole Sulfone | 1.0 - 400 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Lansoprazole Sulfone | LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |
| LQC | 3.0 | < 15 | < 15 | 85 - 115 | |
| MQC | 150 | < 15 | < 15 | 85 - 115 | |
| HQC | 300 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control
Table 3: Recovery
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) |
| Lansoprazole Sulfone | LQC | 3.0 | > 85 |
| MQC | 150 | > 85 | |
| HQC | 300 | > 85 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Lansoprazole Sulfone in human plasma.
Lansoprazole Metabolism Signaling Pathway
Caption: Simplified metabolic pathway of Lansoprazole.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantification of lansoprazole sulfone in human plasma. The protocol is suitable for high-throughput analysis in clinical and research settings, offering the necessary sensitivity, precision, and accuracy for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data integrity.
References
- 1. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Lansoprazole Using Lansoprazole Sulfone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansoprazole is a proton pump inhibitor (PPI) widely used for the treatment of acid-related gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD).[1][2][3] It acts by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][4] The pharmacokinetics of lansoprazole can be influenced by various factors, including genetic polymorphisms of metabolizing enzymes like CYP2C19 and CYP3A4, drug-drug interactions, and patient-specific conditions such as hepatic impairment.[5][6][7] This variability can lead to differences in drug exposure and clinical response, highlighting the potential utility of Therapeutic Drug Monitoring (TDM) to optimize therapy, ensure efficacy, and minimize adverse effects.
This application note provides a detailed protocol for the quantitative analysis of lansoprazole in human plasma using a stable isotope-labeled internal standard, Lansoprazole Sulfone-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision in quantification.
Signaling Pathway and Metabolism of Lansoprazole
Lansoprazole undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[5][6] CYP2C19 is mainly responsible for the formation of 5-hydroxy lansoprazole, while CYP3A4 catalyzes the formation of lansoprazole sulfone.[4][6] These metabolites are further processed and eliminated from the body.[5] Genetic variations in CYP2C19 can significantly alter the metabolic rate of lansoprazole, affecting plasma concentrations and clinical outcomes.[6]
Caption: Metabolic pathway of Lansoprazole.
Experimental Workflow for TDM
The therapeutic drug monitoring of lansoprazole involves several key steps, from sample collection to data analysis. The use of this compound as an internal standard is crucial for correcting for any variability during sample processing and analysis.
Caption: Experimental workflow for Lansoprazole TDM.
Materials and Methods
Reagents and Materials
-
Lansoprazole reference standard
-
This compound (Internal Standard)[8]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Protocols
Preparation of Stock and Working Solutions
-
Lansoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of lansoprazole in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the lansoprazole stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. A suitable working solution of the internal standard (e.g., 100 ng/mL) should also be prepared in the same diluent.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (internal standard) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lansoprazole | 370.1 | 252.1 | 25 |
| This compound (IS) | 389.4 | 269.1 | 28 |
Note: The MRM transition for this compound is predicted based on its chemical structure and may require optimization.
Data Analysis and Quantification
The concentration of lansoprazole in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of lansoprazole in the unknown samples is then interpolated from this curve.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the therapeutic drug monitoring of lansoprazole in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise quantification, which is essential for clinical decision-making. This method can be readily implemented in clinical and research laboratories to aid in the optimization of lansoprazole therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mims.com [mims.com]
- 3. drugs.com [drugs.com]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 5. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Pharmacokinetics, metabolism and interactions of acid pump inhibitors. Focus on omeprazole, lansoprazole and pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
Application Note: Solid-Phase Extraction Protocol for Lansoprazole and its Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansoprazole is a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. Monitoring its concentration and that of its primary metabolites, 5-hydroxy lansoprazole and lansoprazole sulfone, in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note provides a detailed solid-phase extraction (SPE) protocol for the efficient and reproducible extraction of lansoprazole and its metabolites from human plasma using Oasis HLB cartridges.
Lansoprazole, a substituted benzimidazole, exerts its pharmacological effect by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby blocking the final step of gastric acid production. The major metabolites of lansoprazole are 5-hydroxy lansoprazole and lansoprazole sulfone, formed primarily through metabolism by cytochrome P450 enzymes, CYP2C19 and CYP3A4, in the liver.
This protocol is based on a validated method demonstrating high recovery and is suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of the solid-phase extraction method for lansoprazole and its metabolites.
Table 1: Extraction Recovery
| Analyte | Mean Recovery (%) |
| Lansoprazole | >94.1 |
| 5-Hydroxy Lansoprazole | >94.1 |
| Lansoprazole Sulfone | >94.1 |
Data adapted from a study utilizing Oasis HLB cartridges for the extraction of lansoprazole and its metabolites from human plasma.
Table 2: Method Validation Parameters
| Parameter | Lansoprazole | 5-Hydroxy Lansoprazole | Lansoprazole Sulfone |
| Lower Limit of Quantification (LOQ) | 10 ng/mL | 10 ng/mL | 5 ng/mL |
| Linearity Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| Inter-day Precision (%CV) | <8.0 | <8.0 | <8.0 |
| Intra-day Precision (%CV) | <8.0 | <8.0 | <8.0 |
| Accuracy (% bias) | Within 8.4 | Within 8.4 | Within 8.4 |
CV: Coefficient of Variation
Experimental Protocols
This section details the materials and the step-by-step procedure for the solid-phase extraction of lansoprazole and its metabolites from human plasma.
Materials
-
SPE Cartridge: Oasis HLB 1 cc (30 mg) cartridges
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Phosphoric Acid (85%)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Pipettes and tips
-
Collection tubes
-
Sample Pretreatment
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Centrifuge the plasma at 3000 x g for 10 minutes to pellet any particulate matter.
-
In a clean tube, dilute 250 µL of the supernatant plasma with 250 µL of 4% phosphoric acid in water.
-
Vortex the mixture for 30 seconds.
Solid-Phase Extraction Protocol
A simplified 3-step SPE protocol is employed using the Oasis HLB cartridges, which are water-wettable and do not require conditioning and equilibration steps.
-
Load:
-
Place the Oasis HLB cartridges on the vacuum manifold.
-
Load the entire pretreated plasma sample (approximately 500 µL) onto the respective cartridges.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Wash:
-
Wash the cartridges with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Apply vacuum to dry the cartridges for approximately 1-2 minutes.
-
-
Elute:
-
Place clean collection tubes inside the manifold.
-
Elute the analytes from the cartridges with 1 mL of a 90:10 (v/v) mixture of acetonitrile and methanol.
-
Apply a gentle vacuum to ensure complete elution.
-
Post-Elution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., 100 µL of a 50:50 mixture of mobile phase A and B).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Visualizations
Lansoprazole Mechanism of Action: Proton Pump Inhibition
Caption: Lansoprazole's mechanism of action in a gastric parietal cell.
Experimental Workflow: Solid-Phase Extraction of Lansoprazole and Metabolites
Caption: Workflow for the solid-phase extraction of lansoprazole.
Application Notes and Protocols for CYP2C19 and CYP3A4 Phenotyping Using Lansoprazole Sulfone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansoprazole, a widely used proton pump inhibitor, is primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP2C19 and CYP3A4. The formation of its two major metabolites, 5-hydroxylansoprazole and lansoprazole sulfone, is catalyzed by CYP2C19 and CYP3A4, respectively. This metabolic pathway provides a valuable tool for in vitro and in vivo phenotyping of these crucial drug-metabolizing enzymes. The metabolic ratio of the parent drug to its metabolites can serve as a reliable indicator of enzyme activity, which is influenced by genetic polymorphisms.
This document provides detailed application notes and experimental protocols for the use of Lansoprazole Sulfone-d4 in CYP2C19 and CYP3A4 phenotyping studies. This compound serves as an ideal internal standard for the accurate quantification of lansoprazole sulfone formation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Lansoprazole
Lansoprazole undergoes extensive hepatic metabolism. The hydroxylation of lansoprazole to 5-hydroxylansoprazole is primarily mediated by CYP2C19, making the formation of this metabolite a specific marker for CYP2C19 activity.[1][2] Concurrently, the sulfoxidation of lansoprazole to lansoprazole sulfone is mainly catalyzed by CYP3A4, thus serving as a selective probe for CYP3A4 activity.[1][2] The stereoisomers of lansoprazole exhibit some differences in their metabolic pathways, with the R-lansoprazole favoring the route via CYP3A4 to the sulfone and S-lansoprazole favoring the CYP2C19 pathway.[1]
Figure 1: Metabolic pathway of Lansoprazole.
Data Presentation: Quantitative Analysis of Lansoprazole Metabolism
The metabolic ratio (MR) of lansoprazole to its metabolites provides a quantitative measure of CYP2C19 and CYP3A4 activity. These ratios are significantly different among individuals with different CYP2C19 genotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), and extensive metabolizers (EMs).
| Parameter | CYP2C19 Poor Metabolizers (PM) | CYP2C19 Extensive Metabolizers (EM) | Primary Enzyme | Reference |
| Lansoprazole/5-Hydroxylansoprazole Ratio | Significantly Higher | Significantly Lower | CYP2C19 | [3] |
| Lansoprazole/Lansoprazole Sulfone Ratio | No significant difference | No significant difference | CYP3A4 | [2] |
| Intrinsic Clearance (CLint) of (-)-Lansoprazole to Sulfone (ml/min/mg) | Not Applicable | 0.023 ± 0.001 | CYP3A4 | |
| Intrinsic Clearance (CLint) of (+)-Lansoprazole to Sulfone (ml/min/mg) | Not Applicable | 0.006 ± 0.000 | CYP3A4 |
Experimental Protocols
In Vitro CYP Phenotyping using Human Liver Microsomes (HLM)
This protocol describes the determination of CYP2C19 and CYP3A4 activity by measuring the formation of 5-hydroxylansoprazole and lansoprazole sulfone from lansoprazole in human liver microsomes.
Materials:
-
Lansoprazole
-
This compound (Internal Standard)
-
5-Hydroxylansoprazole
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Purified water
Experimental Workflow:
Figure 2: Workflow for HLM incubation.
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of lansoprazole in a suitable solvent (e.g., DMSO or Methanol).
-
In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), pooled human liver microsomes (final concentration typically 0.2-1 mg/mL), and lansoprazole (final concentration typically 1-10 µM).
-
The final incubation volume is typically 200 µL.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL). The deuterated internal standard helps to correct for variations in sample processing and instrument response.
-
-
Sample Preparation:
-
Vortex the mixture vigorously to precipitate the microsomal proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate lansoprazole and its metabolites.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lansoprazole | 370.1 | 252.1 |
| 5-Hydroxylansoprazole | 386.1 | 268.1 |
| Lansoprazole Sulfone | 386.1 | 252.1 |
| This compound (IS) | 390.1 | 256.1 |
Data Analysis:
-
Quantify the concentrations of 5-hydroxylansoprazole and lansoprazole sulfone using a calibration curve prepared with authentic standards.
-
Normalize the peak areas of the analytes to the peak area of the internal standard (this compound).
-
Calculate the metabolic ratios:
-
CYP2C19 activity: [Lansoprazole] / [5-Hydroxylansoprazole]
-
CYP3A4 activity: [Lansoprazole] / [Lansoprazole Sulfone]
-
Conclusion
The described protocols provide a robust framework for utilizing this compound in CYP2C19 and CYP3A4 phenotyping studies. By accurately quantifying the formation of lansoprazole sulfone, researchers can gain valuable insights into CYP3A4 activity. When combined with the measurement of 5-hydroxylansoprazole, this assay offers a comprehensive assessment of the two major metabolic pathways of lansoprazole, enabling a deeper understanding of inter-individual variability in drug metabolism and its clinical implications. These methods are essential tools for drug development, personalized medicine, and toxicological studies.
References
- 1. Enantioselective disposition of lansoprazole in extensive and poor metabolizers of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of lansoprazole as a novel probe for cytochrome P450 3A activity by measuring lansoprazole sulfone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Troubleshooting matrix effects in Lansoprazole bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Lansoprazole.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of Lansoprazole bioanalysis?
A1: A matrix effect is the alteration of ionization efficiency (suppression or enhancement) of Lansoprazole by co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine).[1][2] This interference can lead to inaccurate and imprecise quantification of the drug.[1][3]
Q2: What are the common causes of matrix effects in LC-MS/MS analysis of Lansoprazole?
A2: Matrix effects in Lansoprazole bioanalysis are primarily caused by endogenous components of the biological matrix that co-elute with the analyte.[1] Phospholipids are a major contributor to ion suppression in plasma samples.[4] Other sources include salts, proteins, and metabolites that can compete with Lansoprazole for ionization in the mass spectrometer source.[1]
Q3: How can I determine if my Lansoprazole assay is experiencing matrix effects?
A3: Several methods can be used to assess matrix effects. The most common are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of Lansoprazole solution into the LC eluent after the analytical column, while a blank matrix extract is injected.[1][2][5] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.
-
Post-Extraction Spike: This is a quantitative method where a known amount of Lansoprazole is spiked into a blank matrix extract and a neat solution.[1][6] The peak areas are compared to calculate the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1]
-
Comparing Calibration Curves: A comparison of the slopes of calibration curves prepared in neat solvent versus those prepared in the biological matrix can indicate the presence of a matrix effect. A lower slope for the matrix-matched curve suggests ion suppression, while a higher slope indicates enhancement.[2]
Q4: What are the acceptable limits for matrix effects in a validated bioanalytical method?
A4: According to regulatory guidelines, the matrix effect, when normalized with a suitable internal standard (IS), should be within a certain limit, typically a coefficient of variation (%CV) of ≤15% across different lots of the biological matrix.[7] Ideally, the absolute matrix factor for the analyte should be between 0.75 and 1.25.[1]
Troubleshooting Guide: Mitigating Matrix Effects
This guide provides a systematic approach to troubleshooting and mitigating matrix effects observed during Lansoprazole bioanalysis.
Step 1: Identify the Presence and Nature of the Matrix Effect
Before attempting to resolve the issue, it's crucial to confirm that a matrix effect is indeed the problem and to understand its nature (ion suppression or enhancement) and where it occurs in the chromatogram.
-
Action: Perform a post-column infusion experiment. This will visually demonstrate the regions of ion suppression or enhancement across the chromatographic run.
-
Action: Quantify the matrix effect using the post-extraction spike method with at least six different lots of the biological matrix to assess inter-lot variability.
Step 2: Optimize Sample Preparation
Inefficient sample cleanup is a primary cause of matrix effects. The goal is to selectively remove interfering endogenous components while efficiently recovering Lansoprazole.
-
Protein Precipitation (PPT):
-
Issue: High levels of phospholipids and other matrix components may remain.
-
Troubleshooting:
-
Solvent Selection: Test different precipitation solvents (e.g., acetonitrile, methanol) and their ratios with the plasma sample.[8]
-
Temperature: Perform precipitation at a lower temperature to enhance protein removal.
-
Alternative PPT Agents: Consider using zinc hydroxide for protein precipitation, which can be effective at a near-neutral pH.[9]
-
-
-
Liquid-Liquid Extraction (LLE):
-
Issue: The chosen organic solvent may not be selective enough, co-extracting interfering substances.
-
Troubleshooting:
-
Solvent Polarity: Experiment with solvents of varying polarities (e.g., diethyl ether, methyl tert-butyl ether, ethyl acetate) or mixtures thereof.[10][11]
-
pH Adjustment: Adjust the pH of the aqueous phase to ensure Lansoprazole is in a non-ionized state for efficient extraction into the organic phase, while leaving polar interferences in the aqueous phase.[4]
-
-
-
Solid-Phase Extraction (SPE):
-
Issue: The sorbent and elution conditions may not be optimal for separating Lansoprazole from matrix components.
-
Troubleshooting:
-
Sorbent Selection: Test different SPE sorbents (e.g., reversed-phase C8, C18, polymer-based).[12][13]
-
Wash Steps: Optimize the wash steps with different solvent compositions to remove interferences without eluting Lansoprazole.
-
Elution Solvent: Fine-tune the elution solvent to selectively elute Lansoprazole while leaving strongly bound interferences on the sorbent.[13]
-
-
Step 3: Refine Chromatographic Conditions
Chromatographic separation plays a critical role in moving the Lansoprazole peak away from co-eluting matrix components.
-
Issue: Lansoprazole peak co-elutes with a region of significant ion suppression or enhancement.
-
Troubleshooting:
-
Mobile Phase Modification:
-
Adjust the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase composition.
-
Modify the pH of the mobile phase.[14]
-
-
Gradient Optimization: Modify the gradient slope to improve the separation between Lansoprazole and interfering peaks.
-
Column Chemistry: Try a different column with an alternative stationary phase chemistry (e.g., phenyl-hexyl, embedded polar group) to alter selectivity.
-
Divert Valve: Use a divert valve to direct the early and late eluting, highly interfering components to waste instead of the mass spectrometer.[15]
-
Step 4: Optimize Mass Spectrometric Detection
Adjusting the mass spectrometer settings can sometimes help in mitigating the observed matrix effects.
-
Issue: Inconsistent ionization leading to poor precision and accuracy.
-
Troubleshooting:
-
Ionization Source: If using Electrospray Ionization (ESI), which is more susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it is often less prone to ion suppression.[1][5]
-
Ionization Polarity: Evaluate both positive and negative ionization modes. Negative ionization can sometimes be less susceptible to matrix effects.[15]
-
Source Parameters: Optimize source parameters such as gas flows, temperature, and voltages to enhance the ionization of Lansoprazole relative to the background noise.
-
Step 5: Utilize an Appropriate Internal Standard (IS)
A suitable internal standard is crucial for compensating for matrix effects.
-
Issue: The internal standard does not track the behavior of Lansoprazole in the presence of matrix effects.
-
Troubleshooting:
-
Stable Isotope-Labeled (SIL) IS: The ideal choice is a stable isotope-labeled version of Lansoprazole (e.g., Lansoprazole-d4). A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing the most accurate compensation.
-
Structural Analog IS: If a SIL-IS is unavailable, use a structural analog that has similar chromatographic retention and ionization characteristics to Lansoprazole. Pantoprazole and Omeprazole have been used as internal standards for Lansoprazole analysis.[11][12]
-
Data and Protocols
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Lansoprazole bioanalysis, highlighting different extraction methods and their outcomes.
Table 1: Comparison of Sample Preparation Methods for Lansoprazole Bioanalysis
| Sample Preparation Method | Analyte Recovery (%) | Internal Standard | Matrix Effect (%CV) | Reference |
| Solid-Phase Extraction (SPE) | 92.10 - 99.11 | Pantoprazole | 2.48 - 4.41 | [12][16] |
| Liquid-Liquid Extraction (LLE) | 74.0 | - | Not Reported | [10] |
| Protein Precipitation (PPT) | Not Reported | Bicalutamide | Not Reported | [17][18] |
Table 2: Reported Recovery and Matrix Effect Data for Lansoprazole
| Study | Sample Preparation | Recovery of Lansoprazole (%) | Matrix Effect Evaluation | Result |
| Miura et al. (2004) | Solid-Phase Extraction | >94.1 | Not explicitly stated | Good selectivity achieved |
| Oliveira et al. | Liquid-Liquid Extraction | Not explicitly stated | Not explicitly stated | Method successfully used in bioequivalence study |
| Rao et al. (2008) | Protein Precipitation | Not explicitly stated | Not explicitly stated | Method successfully used in bioequivalence study |
| Sivakumar et al. (2015) | Solid-Phase Extraction | 92.10 - 99.11 | Ion suppression/enhancement | %CV of 2.48 at HQC and 4.41 at LQC |
Experimental Protocols
Below are detailed methodologies for key experiments used in the assessment and mitigation of matrix effects.
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Preparation:
-
Prepare a standard solution of Lansoprazole in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Prepare a blank biological matrix sample (e.g., plasma) using the intended extraction procedure (PPT, LLE, or SPE).
-
-
Instrumentation Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the Lansoprazole assay.
-
Use a syringe pump to deliver the Lansoprazole standard solution at a constant, low flow rate (e.g., 10 µL/min).
-
Connect the syringe pump to the LC flow path using a T-connector placed between the analytical column and the mass spectrometer's ion source.
-
-
Execution:
-
Start the syringe pump to infuse the Lansoprazole solution and allow the MS signal to stabilize, establishing a baseline.
-
Inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal of the infused Lansoprazole throughout the chromatographic run.
-
-
Interpretation:
-
A consistent, flat baseline indicates no significant matrix effects at any point in the chromatogram.
-
A dip in the baseline signal indicates ion suppression caused by co-eluting matrix components.
-
A rise in the baseline signal indicates ion enhancement.
-
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
-
Preparation:
-
Set A (Neat Solution): Prepare a solution of Lansoprazole in the final reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using the developed sample preparation method. After the final extraction step (e.g., evaporation), spike the extract with Lansoprazole to achieve the same final concentration as in Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak areas for Lansoprazole.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot of the matrix:
-
MF = (Peak Area of Lansoprazole in Set B) / (Mean Peak Area of Lansoprazole in Set A)
-
-
Calculate the Internal Standard (IS) Normalized Matrix Factor (if an IS is used):
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
-
-
Calculate the Coefficient of Variation (%CV) of the MF or IS-Normalized MF across the different matrix lots.
-
-
Interpretation:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
A %CV ≤ 15% for the IS-Normalized MF is generally considered acceptable.
-
Protocol 3: Generic Sample Preparation Procedures
-
Protein Precipitation (PPT) with Acetonitrile:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.[8]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Liquid-Liquid Extraction (LLE):
-
To 500 µL of plasma sample, add the internal standard.
-
Add 5 mL of an appropriate organic solvent (e.g., diethyl ether:dichloromethane, 70:30 v/v).[11]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Lansoprazole with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Visualizations
The following diagrams illustrate key workflows for troubleshooting matrix effects in Lansoprazole bioanalysis.
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 10. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamopen.com [benthamopen.com]
- 13. mdpi.com [mdpi.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Optimizing mass spectrometry parameters for Lansoprazole Sulfone-d4 detection
Welcome to the technical support center for the mass spectrometry-based detection of Lansoprazole Sulfone-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (precursor/product ions) for this compound in MRM mode?
A1: While specific transitions for this compound are not explicitly detailed in the provided literature, we can infer the likely transitions based on the data for lansoprazole and its sulfone metabolite. Lansoprazole has a reported transition of m/z 370.1 → 252.1.[1] Given that Lansoprazole Sulfone is an oxidized metabolite, its mass will increase. The addition of four deuterium atoms will further increase the mass-to-charge ratio. Therefore, the precursor ion for this compound will be higher than that of lansoprazole. The product ion would be determined after fragmentation analysis. It is crucial to perform a compound tuning experiment to determine the optimal precursor and product ions for this compound.
Q2: What is this compound typically used for in mass spectrometry applications?
A2: this compound is a deuterium-labeled version of Lansoprazole Sulfone.[2] Deuterated compounds are commonly used as internal standards in quantitative mass spectrometry assays.[2] This is because they have nearly identical chemical and physical properties to the unlabeled analyte, but their increased mass allows them to be distinguished by the mass spectrometer.
Q3: What are the common degradation pathways for lansoprazole that might affect my sample integrity?
A3: Lansoprazole is known to be unstable under certain conditions. It is particularly susceptible to degradation in acidic environments.[3][4][5] Degradation can also occur under oxidative, basic, and neutral conditions, though often at a slower rate than acidic hydrolysis.[4][5] When analyzing for this compound, it is important to consider the stability of the parent compound and potential for degradation during sample collection, storage, and preparation.
Q4: Which ionization mode is best suited for the analysis of this compound?
A4: Based on the analysis of lansoprazole and its metabolites, positive ion electrospray ionization (ESI) is the recommended mode.[1][3][6]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for this compound
This guide will walk you through a systematic approach to troubleshooting low or absent signal for your analyte.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no signal of this compound.
Step-by-step Guide:
-
Verify ESI Spray Stability: Visually inspect the electrospray needle. An unstable or sputtering spray can be caused by a clog.[7] If the spray is inconsistent, follow the manufacturer's instructions to clean the ESI source.
-
Check Mass Spectrometer Calibration: Ensure the mass spectrometer has been recently and successfully calibrated.[7] If not, perform a calibration.
-
Confirm Sample Vial Status: Check that the sample vial is correctly placed in the autosampler, has sufficient volume, and the cap is properly pierced.
-
Validate MRM Transitions: Confirm that you are using the correct precursor and product ion m/z values for this compound. These should be determined experimentally through compound tuning.
-
Optimize Source Parameters: Review and optimize ion source parameters such as nebulizer gas, curtain gas, ion spray voltage, and temperature. Refer to the tables below for typical starting parameters for lansoprazole.
-
Investigate Carryover: If you observe significant signal in your blank injections following a high concentration sample, this indicates carryover.[7] Implement thorough needle washes between injections and consider running extra blank injections.[7]
-
Assess LC Column Health: An improperly stored or conditioned column can lead to poor peak shape and intensity. Ensure the column has been cleaned and is stored in the appropriate solvent.
-
Check Mobile Phase: Verify that the mobile phase composition is correct and that the reagents are of LC-MS grade.[7] It is good practice to use freshly prepared mobile phases.
Issue 2: Inaccurate Mass Measurement
This guide addresses issues related to shifts or inaccuracies in the observed mass-to-charge ratio.
Logical Relationship for Mass Inaccuracy
Caption: Logical relationships in troubleshooting inaccurate mass measurements.
Step-by-step Guide:
-
Verify Mass Spectrometer Calibration: The most common cause of inaccurate mass measurement is a lack of recent calibration.[7] Calibrate the instrument according to the manufacturer's protocol. It is recommended to recalibrate after every system reboot.[7]
-
Utilize a Reference Mass: If your instrument has the capability, acquire data with a reference mass. This allows for real-time correction of mass drift. Ensure the reference solution vial is full and correctly configured in the method.
-
Check for Low Mass Interferences: If the mass inaccuracy is most prominent for lower m/z ions, it could be a sign of source contamination.[7] Follow the instrument manufacturer's procedure for cleaning the ion source.
Experimental Protocols & Data
Optimized Mass Spectrometry Parameters for Lansoprazole
The following table summarizes mass spectrometry parameters reported in various studies for the analysis of lansoprazole. These can serve as a starting point for optimizing the detection of this compound.
| Parameter | Value | Source |
| Ionization Mode | Positive Ion ESI | [1][3][6] |
| Ion Spray Voltage | +4500 V to +5500 V | [6][8] |
| Curtain Gas (CUR) | 12 to 25 PSI | [6][8] |
| Nebulizer Gas (GS1) | 14 to 50 PSI | [6][8] |
| Heater/Drying Gas (GS2) | 50 to 60 units | [6][8] |
| Source Temperature | 500°C to 600°C | [6][8] |
| Collision Gas (CAD) | 2 (arbitrary units) | [8] |
| Detector Voltage | 1.45 kV | [3] |
MRM Transitions for Lansoprazole and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
| Lansoprazole | 370.0 - 370.2 | 252.1 | [1][3][8] |
| Omeprazole (Internal Standard) | 346.0 | 198.0 | [3] |
| Pantoprazole (Internal Standard) | 384.2 | 200.0 | [8] |
Sample Preparation Protocol: Protein Precipitation
This is a general protocol for plasma sample preparation, which is a common starting point for bioanalytical assays.
Experimental Workflow for Sample Preparation
Caption: A typical protein precipitation workflow for plasma samples.
Methodology:
-
Aliquots of plasma samples are transferred to a clean microcentrifuge tube.
-
An appropriate volume of the internal standard working solution (this compound) is added.
-
Protein precipitation is induced by adding a precipitating agent, such as acetonitrile.[9]
-
The samples are vortexed to ensure thorough mixing.
-
The mixture is then centrifuged at high speed to pellet the precipitated proteins.
-
The clear supernatant is carefully transferred to a new set of tubes.
-
The supernatant may be evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a specific volume of the mobile phase before injection into the LC-MS/MS system.[8]
References
- 1. Enantioselective determination of (R)- and (S)-lansoprazole in human plasma by chiral liquid chromatography with mass spectrometry and its application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. benthamopen.com [benthamopen.com]
- 9. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Lansoprazole and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the High-Performance Liquid Chromatography (HPLC) separation of lansoprazole and its metabolites.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of lansoprazole and its metabolites, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Interactions between the analyte and active sites on the stationary phase. | 1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. For lansoprazole, a pH around 7.3 has been used successfully[1]. 3. Reduce the sample concentration or injection volume. 4. Use a column with end-capping or add a competing base to the mobile phase. |
| Inadequate Resolution Between Lansoprazole and its Metabolites | 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. 3. Flow rate is too high. | 1. Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to separate all compounds effectively[2]. 2. Use a high-resolution column, such as one with a smaller particle size (e.g., 2.7 µm) or Fused-Core® technology, which can provide significant improvements in resolution[3]. A C18 or C8 column is commonly used[4][5]. 3. Reduce the flow rate to allow for better separation. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column aging. 4. Air bubbles in the pump. | 1. Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and degassing. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column thoroughly before each run and monitor its performance over time. 4. Degas the mobile phase and prime the pump. |
| Low Signal Intensity or Sensitivity | 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Sample degradation. | 1. Set the UV detector to the wavelength of maximum absorbance for lansoprazole and its metabolites, which is typically around 285 nm[4][5]. 2. Increase the sample concentration or injection volume, being mindful of potential peak broadening. 3. Lansoprazole is unstable in acidic conditions[3][6]. Ensure sample solutions are prepared in a suitable diluent and analyzed promptly. A change in diluent pH can improve sample stability[3]. |
| Ghost Peaks | 1. Contamination in the mobile phase, glassware, or injector. 2. Carryover from previous injections. | 1. Use fresh, HPLC-grade solvents and thoroughly clean all glassware. 2. Implement a needle wash step in the autosampler method and inject a blank solvent run to identify the source of carryover. |
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of lansoprazole?
A1: The major metabolites of lansoprazole are 5-hydroxy lansoprazole and lansoprazole sulfone[7][8]. These are formed primarily in the liver through metabolism by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4[9].
Q2: Which type of HPLC column is best suited for separating lansoprazole and its metabolites?
A2: Reversed-phase columns, such as C8 and C18, are commonly used for the separation of lansoprazole and its metabolites[4][5]. For improved resolution and faster analysis times, columns with smaller particle sizes or Fused-Core® technology are recommended[3].
Q3: What mobile phase composition is typically used?
A3: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol[1][4][10][11]. The pH of the aqueous phase is a critical parameter and is often adjusted to a neutral or slightly basic pH to ensure good peak shape[1]. Both isocratic and gradient elution methods have been successfully employed[1][2].
Q4: How can I improve the stability of lansoprazole in my samples?
A4: Lansoprazole is known to be unstable in acidic conditions[3][6]. To improve stability, prepare sample solutions in a neutral or slightly basic diluent and analyze them as quickly as possible after preparation. Some methods suggest using a diluent with a modified pH to enhance stability[3].
Q5: What is the typical UV detection wavelength for lansoprazole and its metabolites?
A5: The UV detection wavelength for lansoprazole and its metabolites is generally set at 285 nm, which provides good sensitivity for the parent drug and its major metabolites[4][5][8][12].
Experimental Protocols
Below are examples of detailed methodologies for the HPLC separation of lansoprazole.
Method 1: Isocratic Separation of Lansoprazole
This method is suitable for the routine analysis of lansoprazole in pharmaceutical dosage forms.
| Parameter | Condition |
| Column | Phenomenex Luna C8 (5 µm, 250 mm x 4.6 mm)[4] |
| Mobile Phase | Disodium hydrogen phosphate buffer (pH 3.0) and Acetonitrile (30:70, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 285 nm[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Sample Preparation | Dissolve the sample in the mobile phase and filter through a 0.45 µm membrane filter[4]. |
Method 2: Gradient Separation for Lansoprazole and Impurities
This method is designed for the separation of lansoprazole from its process-related impurities and degradation products.
| Parameter | Condition |
| Column | Waters Symmetry C8 (5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | A gradient mixture of a buffer and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Sample Preparation | Accurately weigh and dissolve the sample in 0.2N sodium hydroxide, then dilute with the diluent. Filter the solution through a 0.45 µm membrane filter. |
Visualizations
Metabolic Pathway of Lansoprazole
Caption: Metabolic conversion of lansoprazole by CYP enzymes.
General HPLC Experimental Workflow
Caption: A typical workflow for HPLC analysis.
References
- 1. Improved HPLC method for determination of four PPIs, omeprazole, pantoprazole, lansoprazole and rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmahealthsciences.net [pharmahealthsciences.net]
- 3. Improving USP Lansoprazole Analysis with HPLC [sigmaaldrich.com]
- 4. jocpr.com [jocpr.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing instability of Lansoprazole and its sulfone metabolite in samples
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with lansoprazole and its sulfone metabolite during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of lansoprazole in biological samples?
A1: Lansoprazole is a notoriously unstable compound, particularly in acidic environments.[1][2][3] The primary factors contributing to its degradation include:
-
Low pH: Lansoprazole rapidly degrades in acidic conditions.[1][4][5] This is the most significant factor affecting its stability.
-
Oxidation: The molecule is susceptible to oxidation, leading to the formation of metabolites like lansoprazole sulfone and lansoprazole N-oxide.[6][7]
-
Light Exposure: Photodegradation can occur, altering the chemical structure of the drug.[2][8]
-
Elevated Temperature: Heat can accelerate the degradation process.[2][8]
-
Moisture: The presence of water can facilitate hydrolytic degradation.[1][4]
Q2: My plasma sample analysis shows significantly lower concentrations of lansoprazole than expected. What could be the cause?
A2: Lower than expected concentrations of lansoprazole are a common issue, often stemming from pre-analytical and analytical sample handling. The most likely causes are:
-
Acid-induced Degradation: If blood samples are not collected in tubes containing a suitable anticoagulant and a pH modifier, the acidic environment can rapidly degrade lansoprazole.
-
Improper Storage: Storing samples at room temperature or for extended periods, even when refrigerated, can lead to significant drug loss.[9]
-
Delayed Processing: The time between sample collection and analysis or freezing should be minimized to prevent degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can contribute to the degradation of lansoprazole.
Q3: What is lansoprazole sulfone, and why is its stability also a concern?
A3: Lansoprazole sulfone is a major metabolite of lansoprazole.[10][11] Its stability is a concern because it is one of the key analytes in pharmacokinetic studies.[11] Like the parent drug, lansoprazole sulfone can also be susceptible to degradation under certain conditions, which can impact the accuracy of metabolic profiling and pharmacokinetic modeling.
Q4: How can I prevent the degradation of lansoprazole and its sulfone metabolite in plasma samples?
A4: To ensure the stability of lansoprazole and its sulfone metabolite in plasma samples, it is crucial to implement the following stabilization strategies:
-
Immediate pH Adjustment: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and immediately add a basifying agent like sodium bicarbonate to raise the pH and prevent acid-catalyzed degradation.
-
Controlled Temperature: Process samples on ice or at refrigerated temperatures (2-8°C) as quickly as possible.
-
Prompt Centrifugation: Separate plasma from whole blood by centrifugation at a low temperature shortly after collection.
-
Proper Storage: Store plasma samples at -80°C if they are not going to be analyzed immediately.
-
Light Protection: Protect samples from direct light exposure by using amber-colored tubes or by wrapping them in aluminum foil.[9]
Troubleshooting Guides
Issue 1: High Variability in Lansoprazole Concentrations Between Replicate Samples
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Ensure uniform and standardized procedures for all sample collection, processing, and storage. This includes consistent timing for each step. |
| Non-homogenous samples | Vortex samples gently but thoroughly after thawing and before extraction to ensure a uniform distribution of the analyte. |
| Inconsistent pH across samples | Verify that the same volume and concentration of the stabilizing agent (e.g., sodium bicarbonate) are added to each sample immediately after collection. |
| Variable time at room temperature | Minimize the time samples are exposed to room temperature during processing. Use ice baths to maintain a low temperature. |
Issue 2: Appearance of Unknown Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Degradation during analysis | This could indicate that the mobile phase is too acidic. Consider adjusting the mobile phase pH to be more neutral or slightly basic, if compatible with your chromatography method. |
| In-source degradation in the mass spectrometer | Optimize the ion source parameters (e.g., temperature, voltages) to minimize the energy transferred to the analyte, which can cause fragmentation that mimics degradation products. |
| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity. Run blank samples to identify any sources of contamination. |
| Formation of new degradation products | If the above steps do not resolve the issue, it may be necessary to identify the unknown peaks using techniques like high-resolution mass spectrometry (HRMS) to determine their structure.[1][4] |
Quantitative Data Summary
The stability of lansoprazole is highly dependent on the storage conditions. The following tables summarize the degradation of lansoprazole under different conditions as reported in various studies.
Table 1: Stability of Lansoprazole in Suspension (3 mg/mL in 8.4% Sodium Bicarbonate) [9]
| Storage Condition | Time to >10% Degradation |
| Room Temperature (20-22°C) | 48 hours |
| Refrigerated (3-4°C) | 7 days |
Table 2: Forced Degradation of Lansoprazole under Various Stress Conditions [6][7][8]
| Stress Condition | Observations | Major Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Rapid and significant degradation.[1][8] | Lansoprazole sulfide, other related impurities.[6] |
| Basic Hydrolysis (e.g., 0.1 N NaOH) | Slower degradation compared to acidic conditions.[1][8] | Various degradation products.[1] |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation.[7] | Lansoprazole sulfone, Lansoprazole N-oxide.[6] |
| Thermal (e.g., 60°C) | Stable.[8] | - |
| Photolytic (UV light) | Stable.[8] | - |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation for Lansoprazole Analysis
-
Materials:
-
Vacutainer tubes containing K₂EDTA as an anticoagulant.
-
1 M Sodium Bicarbonate solution.
-
Micropipettes and sterile tips.
-
Centrifuge capable of maintaining 4°C.
-
Amber-colored cryovials for plasma storage.
-
Ice bath.
-
-
Procedure:
-
Pre-label all collection tubes and cryovials.
-
Immediately after drawing blood into the EDTA tube, add 50 µL of 1 M Sodium Bicarbonate solution for every 1 mL of whole blood.
-
Gently invert the tube 8-10 times to mix.
-
Place the blood collection tube in an ice bath and transport it to the laboratory for processing within 30 minutes.
-
Centrifuge the blood sample at 1500 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a pre-labeled amber-colored cryovial.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Materials:
-
Thawed plasma sample.
-
Internal standard (IS) solution (e.g., Omeprazole).
-
Protein precipitation solvent (e.g., Acetonitrile).
-
Vortex mixer.
-
Centrifuge.
-
HPLC vials.
-
-
Procedure:
-
Thaw the plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Visualizations
Caption: Simplified degradation pathway of Lansoprazole under different stress conditions.
Caption: Recommended workflow for handling biological samples for Lansoprazole analysis.
References
- 1. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 2. iris.unina.it [iris.unina.it]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Minimizing ion suppression in the analysis of Lansoprazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Lansoprazole.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Lansoprazole?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, Lansoprazole, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: What are the common causes of ion suppression when analyzing Lansoprazole in biological matrices?
A2: Common causes of ion suppression in bioanalysis include endogenous matrix components such as phospholipids, salts, and proteins that are not completely removed during sample preparation.[3][4] Exogenous sources can include mobile phase additives, polymers leached from labware, and dosing vehicles used in formulations.[3]
Q3: How can I detect ion suppression in my Lansoprazole LC-MS/MS analysis?
A3: A common method to detect ion suppression is the post-column infusion experiment.[3][5] In this technique, a constant flow of Lansoprazole solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of Lansoprazole indicates a region of ion suppression caused by eluting matrix components.[6]
Q4: What is the role of an internal standard in mitigating ion suppression?
A4: An internal standard (IS) is crucial for compensating for ion suppression. An ideal IS, particularly a stable isotope-labeled version of Lansoprazole, will co-elute with the analyte and experience the same degree of ion suppression. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by ion suppression can be normalized, leading to more accurate and precise results. Structural analogs of Lansoprazole, such as Omeprazole or Pantoprazole, have also been successfully used as internal standards.[7][8]
Q5: Which sample preparation technique is most effective at minimizing ion suppression for Lansoprazole?
A5: The choice of sample preparation is critical. While protein precipitation (PPT) is a simple and fast technique, it is often less effective at removing phospholipids and other matrix components that cause ion suppression.[3][9] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective in producing cleaner extracts and reducing matrix effects.[9][10] The optimal technique will depend on the specific matrix and the required sensitivity of the assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Lansoprazole signal intensity and poor sensitivity | Ion suppression from co-eluting matrix components. | 1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interferences.[9]2. Improve Chromatographic Separation: Modify the mobile phase composition or gradient to separate Lansoprazole from the ion-suppressing region.[6]3. Check for Phospholipids: If using protein precipitation, consider techniques specifically designed to remove phospholipids, such as HybridSPE.[9] |
| Poor reproducibility of results (high %RSD) | Variable ion suppression between samples. | 1. Use a Suitable Internal Standard: Employ a stable isotope-labeled Lansoprazole or a co-eluting structural analog (e.g., Omeprazole, Pantoprazole) to compensate for variability.[11][7][8]2. Ensure Consistent Sample Preparation: Automate the sample preparation process if possible to minimize well-to-well variations. |
| Peak shape issues (e.g., tailing, splitting) | On-column degradation or interaction with residual silanols. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is optimized for Lansoprazole's stability and peak shape.2. Use a Modern HPLC Column: Employ a high-purity silica column with effective end-capping to minimize secondary interactions. |
| Sudden drop in signal during a run | A highly concentrated interfering compound is eluting. | 1. Perform a Post-Column Infusion Experiment: Identify the retention time of the ion suppression zone.[5]2. Modify Chromatography: Adjust the gradient to shift the elution of Lansoprazole away from this zone. |
Experimental Protocols
Sample Preparation Methodologies
-
Protein Precipitation (PPT):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile.[9]
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Lansoprazole and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.[12]
-
-
Liquid-Liquid Extraction (LLE):
-
To a plasma sample, add an appropriate internal standard.
-
Add an extraction solvent such as a mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v).[8]
-
Vortex vigorously for several minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
LC-MS/MS Conditions for Lansoprazole Analysis
-
Liquid Chromatography:
-
Column: A C18 column is commonly used (e.g., Thermo Hypurity Advance, 50 x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer like 2 mM ammonium acetate (e.g., 80:20 v/v).[12] The addition of formic acid (0.1%) can aid in positive ionization.[13]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[12]
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry:
Quantitative Data Summary
The following table summarizes the performance of different sample preparation techniques for Lansoprazole analysis based on published data. Note that direct head-to-head comparisons in a single study are limited, and results can vary based on specific experimental conditions.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages | Reference |
| Protein Precipitation (Acetonitrile) | 88.1 - 96.7 | Not explicitly quantified, but stated as "no significant matrix effects observed" under optimized conditions. | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other interferences, leading to a higher potential for ion suppression.[9] | [14] |
| Solid-Phase Extraction (SPE) | 92.10 - 99.11 | %CV of 2.48 - 4.41 at different QC levels, indicating minimal matrix effect. | Provides cleaner extracts by effectively removing salts and phospholipids, leading to reduced ion suppression.[10] | More time-consuming and expensive than PPT. | [12] |
| Liquid-Liquid Extraction (LLE) | 82 - 92 | Not explicitly quantified, but the method was successfully validated for a bioequivalence study. | Good for removing non-polar interferences. | Can be labor-intensive and may have lower recovery for more polar analytes. | [8] |
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression Issues.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. waters.com [waters.com]
- 11. cerilliant.com [cerilliant.com]
- 12. benthamopen.com [benthamopen.com]
- 13. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Overcoming challenges in quantifying low levels of Lansoprazole metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in quantifying low levels of lansoprazole and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of lansoprazole and which enzymes are responsible for their formation?
Lansoprazole is extensively metabolized in the liver primarily by the cytochrome P450 enzyme system.[1][2][3] The two major metabolites are:
-
5-hydroxylansoprazole: Formed through metabolism by the CYP2C19 enzyme.[1][4][5]
-
Lansoprazole sulfone: Formed through metabolism by the CYP3A4 enzyme.[1][4][5]
CYP3A4 can also metabolize lansoprazole to a lesser extent to a sulfide form.[4] Genetic variations in CYP2C19 can influence the rate of lansoprazole metabolism, affecting plasma concentrations of the parent drug and its metabolites.[2][4]
Q2: What are the typical challenges encountered when quantifying low levels of lansoprazole metabolites?
Researchers often face the following challenges:
-
Low Endogenous Concentrations: Metabolite concentrations in biological matrices like plasma can be very low, requiring highly sensitive analytical methods.
-
Matrix Effects: Components of biological samples (e.g., phospholipids, salts) can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement and affecting accuracy and precision.
-
Analyte Stability: Lansoprazole is known to be unstable under certain conditions. It can degrade significantly in acidic environments and under oxidative stress.[6] Careful sample handling and storage are crucial.
-
Chromatographic Resolution: Separating the parent drug from its multiple metabolites and potential impurities within a reasonable run time can be challenging.[7]
-
Poor Recovery: Inefficient extraction of the analytes from the sample matrix during sample preparation can lead to low recovery and inaccurate quantification.
Q3: Which analytical technique is most suitable for quantifying low levels of lansoprazole and its metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique.[8] Its high sensitivity and specificity allow for the accurate and precise measurement of low concentrations of lansoprazole and its metabolites in complex biological matrices.[8] The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[8]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction from the sample matrix.2. Analyte degradation during sample preparation or storage.3. Suboptimal mass spectrometer settings.4. Matrix-induced ion suppression. | 1. Optimize the sample preparation method (e.g., try a different protein precipitation solvent, or switch to solid-phase extraction or liquid-liquid extraction).[9]2. Ensure samples are processed and stored at low temperatures and protected from light. Use of antioxidants may be considered. For lansoprazole, which is unstable in acidic conditions, ensure pH control during extraction.[6]3. Infuse a standard solution of the analyte to optimize MS parameters such as spray voltage, gas flows, and collision energy.[10]4. Dilute the sample, use a more efficient sample cleanup method, or modify chromatographic conditions to separate analytes from interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Secondary interactions between the analyte and the stationary phase. | 1. Flush the column with a strong solvent, or replace the column if necessary.2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. For lansoprazole, a mobile phase with a neutral or slightly basic pH is often used.[11]3. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.[12] |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation technique.2. Fluctuation in instrument performance.3. Presence of interfering substances with similar mass transitions. | 1. Ensure consistent and precise execution of all sample preparation steps, including pipetting and vortexing times. Automation can improve precision.2. Perform system suitability tests before each analytical run to ensure the instrument is performing within acceptable limits.3. Check for and resolve any isobaric interferences by optimizing chromatographic separation or by selecting more specific MRM transitions. |
| Inaccurate Results (Poor Accuracy) | 1. Improper calibration curve preparation.2. Inaccurate concentration of stock and working standard solutions.3. Degradation of standards. | 1. Ensure the calibration standards are prepared in a matrix that closely matches the study samples. Use a sufficient number of calibration points covering the expected concentration range.2. Verify the purity and concentration of the reference standards. Prepare fresh stock solutions regularly.3. Store stock and working solutions under appropriate conditions (e.g., refrigerated or frozen, protected from light) and check for stability. |
Quantitative Data Summary
The following table summarizes the Lower Limits of Quantification (LLOQ) for lansoprazole and its major metabolites from various published LC-MS/MS methods.
| Analyte | LLOQ (ng/mL) | Matrix | Reference |
| Lansoprazole | 2.0 | Human Plasma | [8] |
| 5-hydroxylansoprazole | 2.0 | Human Plasma | [8] |
| Lansoprazole sulfone | 0.5 | Human Plasma | [8] |
| Lansoprazole | 4.5 | Human Plasma | [13] |
| Lansoprazole | 2.5 | Human Plasma | [10] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Lansoprazole and its Metabolites in Human Plasma
This protocol is a representative example based on published methods.[8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled lansoprazole or a structurally similar compound like indapamide).[8]
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[8]
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: Inertsil ODS-3 column or equivalent C18 column.[8]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.2% ammonium acetate and 0.1% formic acid in water) in a ratio of 75:25 (v/v).[8]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Lansoprazole: m/z 370.2 → 252.1
-
5-hydroxylansoprazole: m/z 386.1 → 268.1
-
Lansoprazole sulfone: m/z 386.1 → 369.1
-
Internal Standard (e.g., Pantoprazole): m/z 384.2 → 200.0[13]
-
-
Instrument Parameters: Optimize source-dependent parameters like curtain gas, nebulizer gas, and source temperature according to the specific instrument used.[13]
Visualizations
Caption: Metabolic pathway of Lansoprazole.
Caption: Bioanalytical workflow for metabolite quantification.
References
- 1. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 3. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benthamopen.com [benthamopen.com]
Technical Support Center: Method Robustness for Lansoprazole Analytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method robustness testing for Lansoprazole.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing for Lansoprazole analytical methods?
A1: Robustness testing evaluates the reliability of an analytical method by intentionally introducing small, deliberate variations to the method parameters. The goal is to demonstrate that the method remains unaffected by these minor changes, ensuring its suitability for routine use in a quality control environment. For Lansoprazole, which is known for its instability in acidic conditions, robustness testing is critical to ensure consistent and accurate results.
Q2: Which parameters are typically evaluated in a robustness study for a Lansoprazole HPLC assay?
A2: Common parameters to investigate include:
-
Flow rate of the mobile phase.[1]
-
pH of the mobile phase buffer.[1]
-
Percentage of organic solvent in the mobile phase.
-
Column temperature.[1]
-
Wavelength of UV detection.
-
Different HPLC columns (e.g., different batches or manufacturers).
Q3: What are the general acceptance criteria for a robustness study?
A3: The primary acceptance criterion is that the system suitability requirements for the analytical method must be met under all the varied conditions.[2] Key system suitability parameters include resolution between Lansoprazole and its related compounds, peak tailing factor, and the relative standard deviation (%RSD) for replicate injections.[3][4] Additionally, the assay results should not be significantly impacted by the parameter variations.
Q4: How does Lansoprazole's chemical instability affect method development and robustness testing?
A4: Lansoprazole is an acid-labile compound, meaning it degrades rapidly in acidic environments.[5] This instability is a critical factor. During method development, the sample diluent and mobile phase pH must be carefully selected to prevent on-column or in-solution degradation. For robustness testing, even small variations in mobile phase pH can significantly impact the degradation profile and, consequently, the accuracy of the assay and impurity measurements. Forced degradation studies are essential to identify potential degradation products that might appear due to these variations.[6]
Q5: What are the typical dissolution conditions for Lansoprazole delayed-release capsules?
A5: A two-stage dissolution procedure is typically employed as per the USP monograph.[7][8]
-
Acid Stage: 0.1 N HCl for 60 minutes to simulate the stomach environment.
-
Buffer Stage: A phosphate buffer with a pH of 6.8 is then used to simulate the intestinal environment.
The acceptance criteria are generally not more than 10% of the drug dissolved in the acid stage and not less than 80% dissolved in the buffer stage within a specified time (e.g., 60 minutes).[7][8]
Troubleshooting Guides
HPLC Assay and Impurity Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing for Lansoprazole | 1. Secondary Silanol Interactions: Active silanol groups on the column packing can interact with the basic nitrogen in the Lansoprazole molecule. 2. Column Overload: Injecting too high a concentration of the sample.[9] 3. Mobile Phase pH: The pH of the mobile phase may be inappropriate, leading to poor peak shape. | 1. Use a well-end-capped HPLC column or a column with a base-deactivated stationary phase. 2. Reduce the sample concentration or injection volume.[9] 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of Lansoprazole. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition or pH can lead to shifts in retention time.[10] 2. Fluctuating Column Temperature: Lack of a stable column oven temperature can cause retention time drift.[10] 3. Column Equilibration: Insufficient column equilibration time before starting the analytical run. | 1. Ensure the mobile phase is prepared accurately and consistently. Use a calibrated pH meter.[10] 2. Use a column oven to maintain a constant and consistent temperature.[10] 3. Equilibrate the column with the mobile phase until a stable baseline is achieved. |
| Appearance of New Impurity Peaks | 1. On-Column Degradation: If the mobile phase is too acidic, Lansoprazole can degrade on the column.[5] 2. Sample Diluent Instability: Lansoprazole may be degrading in the sample diluent prior to injection.[6] 3. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. | 1. Ensure the mobile phase pH is appropriately controlled and not acidic. 2. Prepare samples in a stabilizing diluent (e.g., a slightly basic solution) and analyze them promptly.[6] 3. Use high-purity solvents, and implement a robust needle wash procedure between injections.[10] |
| Poor Resolution | 1. Loss of Column Efficiency: The column may be old or fouled.[9] 2. Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separation. 3. Flow Rate Too High: A high flow rate can reduce separation efficiency. | 1. Replace the HPLC column with a new one of the same type.[9] 2. Optimize the mobile phase composition, potentially through a gradient elution. 3. Reduce the flow rate to improve separation. |
Dissolution Testing
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Dissolution Results | 1. Inconsistent Capsule Coating: The enteric coating thickness may vary between capsules. 2. Coning: The formation of a cone of undissolved powder at the bottom of the dissolution vessel. 3. Air Bubbles: Air bubbles clinging to the capsule surface can affect dissolution. | 1. This is a formulation-related issue and should be addressed during product development. 2. Ensure proper hydrodynamics in the dissolution vessel; consider using a different apparatus or agitation speed if the issue persists. 3. De-aerate the dissolution medium before starting the test. |
| Failure to Meet Acid Stage Specifications (<10% release) | 1. Effective Enteric Coating: The coating is performing as intended, preventing premature drug release. This is a passing result. 2. Cross-linking of Gelatin Capsule: The gelatin capsule shell may have cross-linked, impeding its opening. | 1. No action is needed if the result is within the specification. 2. This is a formulation stability issue that needs to be investigated. |
| Failure to Meet Buffer Stage Specifications (>80% release) | 1. Incomplete Drug Release: The formulation is not releasing the drug as expected. 2. Degradation in Dissolution Medium: Lansoprazole may be degrading in the buffer stage if the pH is not maintained. 3. Analytical Method Issues: The HPLC or UV method used for quantification may be inaccurate. | 1. Investigate formulation and manufacturing process parameters. 2. Verify the pH of the dissolution medium throughout the test. 3. Validate the analytical method used for the dissolution sample analysis. |
Data Presentation
Table 1: Typical Robustness Parameters and Variations for Lansoprazole HPLC Assay
| Parameter | Typical Variation |
| Flow Rate | ± 0.2 mL/min |
| Mobile Phase pH | ± 0.2 units |
| Organic Phase Composition | ± 2% absolute |
| Column Temperature | ± 5 °C |
| Wavelength | ± 2 nm |
Table 2: Acceptance Criteria for Lansoprazole Analytical Methods
| Test | Parameter | Acceptance Criteria |
| HPLC System Suitability | Tailing Factor | ≤ 2.0[2] |
| %RSD for replicate injections | ≤ 2.0%[4] | |
| Resolution | ≥ 2.0 between Lansoprazole and the closest impurity peak[2] | |
| Assay | Lansoprazole Content | 90.0% - 110.0% of the label claim |
| Content Uniformity | Acceptance Value (AV) | As per USP <905> |
| Dissolution | Acid Stage (60 min) | NMT 10% dissolved[7][8] |
| Buffer Stage (60 min) | NLT 80% (Q) dissolved[7][8] |
Experimental Protocols
HPLC Assay for Lansoprazole Capsules
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm packing
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and acetonitrile. The pH is typically adjusted to be neutral or slightly basic to ensure Lansoprazole stability.[5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm[5]
-
Column Temperature: 30 °C
-
-
Standard Preparation:
-
Accurately weigh a suitable amount of USP Lansoprazole Reference Standard.
-
Dissolve in a diluent (e.g., a mixture of 0.1 M NaOH and acetonitrile) to obtain a known concentration similar to the test sample.[7]
-
-
Sample Preparation:
-
Pool the contents of not fewer than 10 Lansoprazole capsules.
-
Accurately weigh a portion of the pooled powder equivalent to the label claim of one capsule.
-
Transfer to a volumetric flask and dissolve in the diluent with the aid of sonication.[7]
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm filter before injection.
-
-
Procedure:
-
Inject the standard solution multiple times to check for system suitability (%RSD ≤ 2.0%).
-
Inject the sample solution.
-
Calculate the amount of Lansoprazole in the sample by comparing the peak area response of the sample to that of the standard.
-
Dissolution Test for Lansoprazole Delayed-Release Capsules
-
Apparatus: USP Apparatus 2 (Paddles) at 75 rpm.[7]
-
Acid Stage:
-
Buffer Stage:
-
Medium: Add 400 mL of a concentrated buffer to the acid stage medium to achieve a final pH of 6.8. The final volume will be 900 mL.
-
Time: 60 minutes.[8]
-
Procedure: After the acid stage, proceed to the buffer stage. Withdraw a sample at the specified time point.
-
-
Analysis:
-
Filter the samples.
-
Analyze the amount of Lansoprazole dissolved using a validated HPLC or UV spectrophotometric method.
-
Content Uniformity Test for Lansoprazole Capsules
-
Procedure:
-
Test 10 individual capsules as per the HPLC assay method described above.
-
Calculate the Acceptance Value (AV) using the formula specified in USP General Chapter <905>.
-
-
Acceptance Criteria:
-
The requirements are met if the AV of the first 10 units is less than or equal to L1 (typically 15.0). If the AV is greater than L1, test the next 20 units and recalculate the AV for all 30 units. The requirements are met if the final AV is less than or equal to L1, and no individual result is outside the specified range.[11]
-
Visualizations
Caption: Workflow for conducting a robustness study on a Lansoprazole HPLC assay.
Caption: Decision tree for troubleshooting common HPLC issues in Lansoprazole analysis.
References
- 1. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. robustness testing ICH Q2 – Pharma Validation [pharmavalidation.in]
- 3. merckmillipore.com [merckmillipore.com]
- 4. drugfuture.com [drugfuture.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Improving USP Lansoprazole Analysis with HPLC [sigmaaldrich.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. bvchroma.com [bvchroma.com]
- 10. halocolumns.com [halocolumns.com]
- 11. usp.org [usp.org]
This technical support center provides guidance on high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods for the optimal separation of Lansoprazole and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for separating Lansoprazole and its related compounds according to pharmacopeial methods?
A1: For routine analysis following pharmacopeial guidelines, a C18 column is the most common starting point. The United States Pharmacopeia (USP) monograph for Lansoprazole suggests a C18 column with specific characteristics.[1][2] An equivalent and commonly used column is a Purospher® STAR RP-18 end-capped (5 μm, 150 x 4.6 mm) column.[1] The European Pharmacopoeia (Ph. Eur.) method, however, specifies an amidohexadecylsilyl silica gel for chromatography (5 µm) column.[3]
Q2: Are there newer column technologies that can improve the separation of Lansoprazole?
A2: Yes, newer column technologies can offer significant improvements in efficiency and analysis time. Fused-core particle technology, found in columns like the Ascentis® Express C18, can provide higher efficiencies and faster separations compared to traditional fully porous particle columns.[4] Additionally, UHPLC columns with sub-2µm particles, such as the Waters Acquity BEH C18 (1.7 µm), can achieve desirable separation with shorter run times.[5][6]
Q3: What are the typical mobile phase compositions for Lansoprazole analysis?
A3: Mobile phases for Lansoprazole and its related compounds are typically buffered reversed-phase systems. A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The aqueous buffer often contains triethylamine, and the pH is adjusted, commonly to around 7.0 or higher, with phosphoric acid.[1][2][6] For example, a mixture of water, acetonitrile, and triethylamine (60:40:1) adjusted to a specific pH is often used.[1]
Q4: My Lansoprazole peak is tailing. What are the common causes and how can I fix it?
A4: Peak tailing for basic compounds like Lansoprazole is often caused by secondary interactions with residual silanols on the silica surface of the column.[7][8] Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Using a mobile phase with a pH around 7.0 or slightly higher can help suppress the ionization of silanol groups.
-
Use a Mobile Phase Modifier: Add a competing base, such as triethylamine, to the mobile phase. This will interact with the active silanol sites and reduce their interaction with Lansoprazole.
-
Employ an End-capped Column: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups, which minimizes peak tailing.
-
Consider Column Temperature: Increasing the column temperature (e.g., to 40°C or 45°C) can sometimes improve peak shape.[6]
Troubleshooting Guide
Issue: Poor Resolution Between Lansoprazole and Related Compound A
The USP method requires a resolution of not less than 5 between Lansoprazole and Lansoprazole Related Compound A.[1] If you are not achieving this, consider the following:
-
Optimize Mobile Phase Composition: A slight adjustment in the ratio of organic solvent to aqueous buffer can significantly impact resolution.
-
Adjust pH: The pH of the mobile phase can affect the retention and selectivity of the compounds. A systematic study of pH around the initial setpoint may be beneficial.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity.
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different C18 bonding chemistry or a different stationary phase altogether (e.g., a phenyl-hexyl column) might provide the necessary selectivity.
Issue: Short Column Lifespan
A shortened column lifespan can be due to several factors:
-
High pH Mobile Phases: Operating silica-based columns at a high pH (above 8) can lead to the dissolution of the silica backbone. If high pH is necessary, use a hybrid or polymer-based column designed for high pH applications.
-
Sample Matrix Effects: Ensure that the sample is properly filtered and that the diluent is compatible with the mobile phase to prevent precipitation on the column.
-
Inadequate Column Washing: After each sequence, flush the column with a strong solvent to remove any strongly retained compounds.
Data Presentation
Table 1: Comparison of HPLC Columns for Lansoprazole Separation
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Technology | Reference |
| YMC-Pack AQ-302 | C18 | 5 | 4.6 x 150 | Fully Porous | [1] |
| Purospher® STAR RP-18 | End-capped C18 | 5 | 4.6 x 150 | Fully Porous | [1] |
| Ascentis® Express C18 | C18 | 2.7 (1.7 µm solid core) | - | Fused-Core | [4] |
| Waters Acquity BEH C18 | C18 | 1.7 | 2.1 x 50 | Fully Porous (UHPLC) | [5][6] |
| Zorbax Eclipse XDB C18 | C18 | 1.8 | 4.6 x 50 | Fully Porous (RRHT) | [9] |
| Dikma Technologies Diamonsil | C18 | 5 | 4.6 x 250 | Fully Porous | [10] |
| European Pharmacopoeia | Amidohexadecylsilyl silica gel | 5 | 4.6 x 250 | - | [3] |
Table 2: Example Mobile Phase Compositions
| Method Type | Aqueous Phase | Organic Phase | pH | Reference |
| USP | Water with Triethylamine | Acetonitrile | 7.0 | [1][2] |
| Improved HPLC | - | - | - | [4] |
| UHPLC | pH 7.0 Phosphate Buffer | Methanol and Acetonitrile (50:50) | 7.0 | [6] |
| European Pharmacopoeia | Water with Triethylamine | Acetonitrile | 6.2 | [3] |
Experimental Protocols
USP Method for Chromatographic Purity
This protocol is based on the USP monograph for Lansoprazole.[1][2]
-
Column: YMC-Pack AQ-302 C18, 5 µm, 4.6 mm x 15 cm, or an equivalent L1 packing column like Purospher® STAR RP-18 end-capped (5 µm, 150 x 4.6 mm).[1]
-
Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and triethylamine (60:40:1). Adjust the pH to 7.0 with phosphoric acid.
-
Flow Rate: Approximately 1 mL/minute.
-
Detector: UV at 285 nm.
-
Diluent: A mixture of 0.1 N sodium hydroxide solution and methanol (75:25).
-
Resolution Solution: Prepare a solution containing about 0.1 mg/mL each of USP Lansoprazole RS and USP Lansoprazole Related Compound A RS in the Diluent.
-
System Suitability: The resolution between Lansoprazole and Lansoprazole Related Compound A must be not less than 5. The relative standard deviation for replicate injections of the Standard preparation should not be more than 1.0%.[1]
Improved UHPLC Method
This protocol is based on a validated stability-indicating UPLC method.[6]
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 mm x 50 mm.
-
Mobile Phase A: pH 7.0 phosphate buffer and methanol (90:10 v/v).
-
Mobile Phase B: Methanol and acetonitrile (50:50 v/v).
-
Gradient Program: A gradient program is used for the separation.
-
Flow Rate: Not specified, but typical for UHPLC.
-
Detector: UV at 285 nm.
-
Column Temperature: 40°C.
-
System Suitability: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Workflow for selecting an optimal column for Lansoprazole separation.
Caption: Troubleshooting guide for addressing peak tailing in Lansoprazole analysis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. uspbpep.com [uspbpep.com]
- 3. uspbpep.com [uspbpep.com]
- 4. Improving USP Lansoprazole Analysis with HPLC [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Lansoprazole: Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a detailed comparison of a validated bioanalytical method for lansoprazole utilizing a deuterated internal standard against alternative methods employing non-deuterated structural analogs. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective overview of the performance of these methods.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated form of the analyte, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry.[1] The rationale lies in the near-identical physicochemical properties of the SIL-IS to the analyte, which allows it to effectively compensate for variability during sample preparation, chromatography, and ionization.[2] This guide will delve into the practical implications of this choice for the bioanalysis of lansoprazole, a widely used proton pump inhibitor.
Experimental Protocols
A detailed examination of the methodologies employed in the quantification of lansoprazole reveals distinct differences in sample preparation and analytical conditions, largely influenced by the choice of internal standard.
Method 1: Lansoprazole with a Deuterated Internal Standard (Lansoprazole-d4)
This method, adapted from Hishinuma et al. (2008), represents a highly sensitive approach for the quantification of lansoprazole in human serum.[1]
-
Sample Preparation: A simple protein precipitation method is employed. To 20 µL of human serum, an internal standard solution containing lansoprazole-d4 is added. The proteins are then precipitated, and the supernatant is directly injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 analytical column
-
Mobile Phase: Acetonitrile/1mM ammonium formate (140/60, v/v)[1]
-
Flow Rate: Not specified.
-
-
Mass Spectrometric Conditions:
-
Instrument: Tandem mass spectrometer (MS/MS)
-
Ionization Mode: Selected Reaction Monitoring (SRM)
-
Monitored Transitions: Specific precursor-to-product ion transitions for lansoprazole and lansoprazole-d4 are monitored.
-
Method 2: Lansoprazole with a Non-Deuterated Internal Standard (Pantoprazole)
This method, described by Kachave et al. (2015), utilizes a structural analog, pantoprazole, as the internal standard.[3]
-
Sample Preparation: Solid-phase extraction (SPE) is used to extract lansoprazole and the internal standard from human plasma.[3]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 3: Lansoprazole with a Non-Deuterated Internal Standard (Omeprazole)
A study by Oliveira et al. (2003) details a method using omeprazole, another proton pump inhibitor, as the internal standard.[4][5]
-
Sample Preparation: Liquid-liquid extraction (LLE) with diethyl ether-dichloromethane (70:30, v/v) is performed to isolate the analyte and internal standard from plasma.[4][5]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Quantitative Data Comparison
The performance of each method is summarized in the tables below, allowing for a direct comparison of their key validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | Method 1 (Lansoprazole-d4 IS) | Method 2 (Pantoprazole IS) | Method 3 (Omeprazole IS) |
| Linear Range | 0.25 ng/mL - 2.5 µg/mL[1] | 4.50 - 2800.00 ng/mL[3] | 2.5 - 2000 ng/mL[5] |
| LLOQ | 0.25 ng/mL[1] | 4.50 ng/mL[3] | 2.5 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 (implied) | > 0.999[3] | Not explicitly stated |
Table 2: Accuracy and Precision
| Parameter | Method 1 (Lansoprazole-d4 IS) | Method 2 (Pantoprazole IS) | Method 3 (Omeprazole IS) |
| Intra-day Precision (%CV) | Not explicitly stated | Within acceptable limits[3] | < 3.4%[5] |
| Inter-day Precision (%CV) | Not explicitly stated | Within acceptable limits[3] | < 3.4%[5] |
| Accuracy | Not explicitly stated | Within acceptable limits[3] | < 9%[5] |
Table 3: Recovery
| Parameter | Method 1 (Lansoprazole-d4 IS) | Method 2 (Pantoprazole IS) | Method 3 (Omeprazole IS) |
| Analyte Recovery | Not explicitly stated | 92.10 - 99.11%[3] | 82 - 92% |
| Internal Standard Recovery | Not explicitly stated | 92.10 - 99.11%[3] | Not explicitly stated |
Visualizing the Workflow and Method Comparison
To further elucidate the experimental process and the conceptual differences between the methods, the following diagrams are provided.
Caption: Experimental workflow for lansoprazole bioanalysis using a deuterated internal standard.
Caption: Logical comparison of deuterated vs. non-deuterated internal standards.
Conclusion
The presented data highlights that while all three methods are validated for the quantification of lansoprazole, the use of a deuterated internal standard offers distinct advantages in terms of sensitivity, as evidenced by the lower limit of quantification. The principle behind this is the ability of the deuterated standard to more accurately mimic the behavior of the analyte throughout the analytical process, thereby providing a more reliable correction for any variations. While methods using structural analogs like pantoprazole and omeprazole demonstrate acceptable performance, they may be more susceptible to variability in extraction recovery and matrix effects due to inherent differences in their chemical structures compared to lansoprazole. For high-stakes studies such as pivotal pharmacokinetic or bioequivalence trials, the investment in a deuterated internal standard can significantly enhance the robustness and reliability of the bioanalytical data.
References
- 1. Simple quantification of lansoprazole and rabeprazole concentrations in human serum by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. benthamopen.com [benthamopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Lansoprazole Assays: A Comparative Guide for Inter-Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of lansoprazole: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It outlines a detailed protocol for the cross-validation of these assays between different laboratories, presenting supporting experimental data to guide researchers in selecting the appropriate method and ensuring consistency and reliability of results across sites.
Introduction to Inter-Laboratory Cross-Validation
Cross-validation of an analytical method is a critical procedure to verify that a validated method produces consistent and reliable results when performed by different laboratories, with different analysts, or on different equipment.[1] This process is essential for ensuring data integrity, particularly in multi-site clinical trials, method transfers between research and quality control environments, and regulatory submissions.[1][2][3] The primary goal is to demonstrate the reproducibility and robustness of the analytical method under varied conditions.[1]
Comparison of Analytical Methods for Lansoprazole
Lansoprazole, a proton pump inhibitor, can be quantified in various biological matrices and pharmaceutical formulations using several analytical techniques.[4][5][6][7] This guide focuses on a comparative analysis of HPLC-UV and LC-MS/MS, two of the most prevalent methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely used technique for the routine analysis of pharmaceuticals. It is known for its simplicity, cost-effectiveness, and robustness. Several validated HPLC-UV methods have been reported for the determination of lansoprazole in bulk drug and dosage forms.[6][7]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. This makes it particularly suitable for the analysis of lansoprazole in complex biological matrices like human plasma, where low concentrations are often encountered.[8][9][10][11]
Performance Characteristics
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for lansoprazole analysis, based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Linearity Range | 10 - 60 µg/mL | 4.50 - 2800.00 ng/mL | [6][7][8][9] |
| Limit of Detection (LOD) | ~0.12 µg/mL | ~4.00 ng/mL | [7][9] |
| Limit of Quantification (LOQ) | ~0.36 µg/mL | ~4.60 ng/mL | [7][9] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 96.45% - 103.20% | [6][9] |
| Precision (% RSD) | < 2% | < 2.25% | [7][9] |
Experimental Protocol for Inter-Laboratory Cross-Validation
This section details a hypothetical experimental protocol for the cross-validation of a lansoprazole assay between two laboratories: Lab A (utilizing a validated HPLC-UV method) and Lab B (employing a validated LC-MS/MS method).
Objective
To compare the performance of a validated HPLC-UV method (Lab A) and a validated LC-MS/MS method (Lab B) for the quantification of lansoprazole in a set of common plasma samples and to assess the interchangeability of the data generated.
Materials and Methods
-
Reference Standard: Lansoprazole reference standard of known purity.
-
Samples: A set of 20 human plasma samples with unknown lansoprazole concentrations, and a set of quality control (QC) samples at low, medium, and high concentrations.
-
Instrumentation:
-
Validated Analytical Methods:
-
Lab A (HPLC-UV): A validated reversed-phase HPLC method with UV detection at 285 nm.[6] The mobile phase consists of a mixture of a phosphate buffer and acetonitrile.[6]
-
Lab B (LC-MS/MS): A validated LC-MS/MS method with an appropriate internal standard.[8][9] Sample preparation involves solid-phase extraction.[8][9] Detection is performed by multiple reaction monitoring (MRM) in negative ion mode.[8][9][11]
-
Cross-Validation Procedure
A central coordinating site will prepare and distribute aliquots of the 20 plasma samples and the QC samples to both Lab A and Lab B.
-
Sample Analysis: Each laboratory will analyze the received samples in triplicate using their respective validated methods.
-
Data Reporting: The individual results from each replicate, the mean concentration, standard deviation, and %RSD for each sample will be reported to the coordinating site.
-
Data Analysis: The results from both laboratories will be statistically compared. The percentage difference between the mean results obtained by the two labs for each sample will be calculated.
Acceptance Criteria
For the cross-validation to be considered successful, the following criteria should be met:
-
The mean concentration values of at least two-thirds of the QC samples analyzed by both laboratories should be within ±15% of the nominal concentration.
-
The percentage difference between the mean concentrations of the unknown samples determined by the two laboratories should not exceed 20% for at least 67% of the samples.
Hypothetical Cross-Validation Data
The following tables present hypothetical data from the described cross-validation study.
Table 1: Analysis of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Lab A (HPLC-UV) Measured Conc. (ng/mL) ± SD | Lab B (LC-MS/MS) Measured Conc. (ng/mL) ± SD | % Difference |
| Low | 50 | 52.1 ± 2.3 | 48.9 ± 1.8 | 6.3% |
| Medium | 500 | 491.5 ± 15.2 | 508.3 ± 12.5 | -3.4% |
| High | 1500 | 1530.2 ± 45.8 | 1485.7 ± 39.1 | 2.9% |
Table 2: Analysis of Unknown Plasma Samples
| Sample ID | Lab A (HPLC-UV) Mean Conc. (ng/mL) | Lab B (LC-MS/MS) Mean Conc. (ng/mL) | % Difference |
| LS-001 | 125.6 | 121.3 | 3.5% |
| LS-002 | 489.2 | 501.8 | -2.6% |
| LS-003 | 876.5 | 855.1 | 2.5% |
| LS-004 | 24.3 | 22.9 | 6.1% |
| LS-005 | 1154.7 | 1189.4 | -2.9% |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the cross-validation of lansoprazole assays between two laboratories.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 3. pharma-iq.com [pharma-iq.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma [benthamopenarchives.com]
- 9. benthamopen.com [benthamopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Specificity and Selectivity of LC-MS/MS Methods for Lansoprazole
For researchers, scientists, and drug development professionals, the accurate quantification of lansoprazole in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this application, offering unparalleled sensitivity and selectivity. This guide provides a comparative overview of various LC-MS/MS methodologies, focusing on the critical parameters of specificity and selectivity, supported by experimental data to aid in method selection and development.
The specificity of an analytical method ensures that the signal being measured is solely from the analyte of interest, while selectivity refers to the ability to differentiate the analyte from other components in the sample, such as metabolites, endogenous compounds, or co-administered drugs. In LC-MS/MS, this is achieved through a combination of chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM).
Comparative Analysis of LC-MS/MS Methodologies
To provide a clear comparison, the following tables summarize key parameters from various validated LC-MS/MS methods for lansoprazole quantification. These methods employ different sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, all of which contribute to the overall specificity and selectivity of the assay.
Table 1: Sample Preparation Techniques
| Method | Extraction Technique | Matrix | Internal Standard (IS) | Reported Recovery (%) | Reference |
| Method A | Solid-Phase Extraction (SPE) | Human Plasma | Pantoprazole | 92.10 - 99.11 | [1][2] |
| Method B | Liquid-Liquid Extraction (LLE) | Rat Plasma | Esomeprazole | Not explicitly stated, but LLE is noted for providing clean extracts. | [3][4] |
| Method C | Protein Precipitation | Human Plasma | Not specified | 88.1 - 96.7 | [5] |
| Method D | Single Solvent LLE | Human Plasma | Esomeprazole | Not explicitly stated. | [2][6] |
Table 2: Chromatographic and Mass Spectrometric Parameters
| Method | LC Column | Mobile Phase | Ionization Mode | MRM Transition (Lansoprazole) | MRM Transition (IS) | Linearity Range (ng/mL) | LOD (ng/mL) | Reference |
| Method A | Thermo Hypurity Advance, 50 X 4.6mm, 5 µm | Acetonitrile: 2 mM Ammonium Acetate (80:20 v/v) | Negative | 370.20 → 252.10 | 384.20 → 200.00 (Pantoprazole) | 4.50 - 2800.00 | Not specified | [1] |
| Method B | Chiralpak ID, 250 × 4.6 mm, 5 μm | Acetonitrile: Water (60:40, v/v) | Positive | Not specified | Not specified (Esomeprazole) | 1.00 - 500.0 | Not specified | [3][4] |
| Method C | UPLC BEH C18, 2.1 × 50 mm, 1.7 µm | Gradient with 0.2% formic acid in acetonitrile and 0.1% ammonium hydroxide/10 mmol/L ammonium formate in water | Positive | Not specified | Not specified | 0.2 - 200 | Not specified | [5] |
| Method D | Zorbax SB C18, 4.6 × 100 mm, 3 µm | (0.5 mM) Ammonium Acetate (pH 3.5): Acetonitrile (30:70 v/v) | Positive | 370.05 → 251.95 | 346.00 → 198.05 (Omeprazole) | 0.5 - 3000 | 0.3 | [7] |
| Method E | UPLC | Not specified | Positive | 370 → 252 | 346 → 198 (Omeprazole) | 5000 - 25000 | 2 | [8] |
Experimental Protocols: A Closer Look
The specificity and selectivity of an LC-MS/MS method are fundamentally determined by its experimental protocol. Below are detailed methodologies representative of the key experiments cited in the literature.
Sample Preparation
-
Solid-Phase Extraction (SPE): Human plasma samples are loaded onto an SPE cartridge (e.g., Oasis HLB). The cartridge is washed to remove interfering substances, and then the analyte and internal standard are eluted with an organic solvent. The eluate is evaporated to dryness and reconstituted in the mobile phase for injection. This technique is effective in removing phospholipids and other matrix components that can cause ion suppression.
-
Liquid-Liquid Extraction (LLE): Plasma samples, buffered to an appropriate pH, are mixed with an immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane).[3][4] After vortexing and centrifugation, the organic layer containing the analyte and internal standard is separated, evaporated, and the residue is reconstituted. LLE is valued for providing relatively clean extracts.[4]
-
Protein Precipitation: This is the simplest and fastest sample preparation technique. A precipitating agent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant is directly injected or further diluted before injection. While rapid, this method may result in less clean extracts compared to SPE or LLE.[5]
Chromatographic Separation
The choice of the analytical column and mobile phase is crucial for separating lansoprazole from potential interferences. Reversed-phase columns, such as C18, are commonly used. The mobile phase typically consists of an organic solvent (e.g., acetonitrile) and an aqueous component with additives like ammonium acetate or formic acid to improve peak shape and ionization efficiency.[1][5][7][8] Gradient elution is often employed to optimize the separation of multiple compounds.[5] For the analysis of enantiomers, a chiral column is necessary to achieve separation.[3][4]
Mass Spectrometric Detection
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity. The precursor ion (typically the protonated or deprotonated molecule, [M+H]+ or [M-H]-) of lansoprazole is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific, as it is unlikely that an interfering compound will have the same precursor ion, product ion, and chromatographic retention time as the analyte of interest. The selection of appropriate precursor and product ions is a critical step in method development. For lansoprazole, common transitions include m/z 370 → 252 in positive ion mode and m/z 370.20 → 252.10 in negative ion mode.[1][8]
Visualizing the Workflow
The following diagram illustrates the logical workflow of a typical LC-MS/MS method for the quantification of lansoprazole in a biological matrix.
References
- 1. benthamopen.com [benthamopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective analysis of lansoprazole in rat plasma by LC-MS/MS: Application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
